N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZMUZNAPZSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357921 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114413-77-3 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a secondary amine featuring a distinctive 1,3-benzodioxole moiety, commonly known as a methylenedioxyphenyl group, attached to a cyclopentanamine via a methylene bridge. This structural motif is of significant interest in medicinal chemistry and pharmacology due to its presence in a variety of biologically active compounds. The 1,3-benzodioxole ring, in particular, is a well-known pharmacophore that can modulate metabolic stability and receptor interactions. A thorough understanding of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is therefore crucial for its potential development as a therapeutic agent or as a scaffold for the design of new molecules.
This technical guide provides a comprehensive overview of the key physicochemical parameters of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, offering a blend of theoretical predictions, data from structurally related analogs, and established analytical methodologies. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure scientific integrity and practical applicability.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule begins with its precise chemical identity and structure.
| Identifier | Value | Source |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | PubChem[1] |
| CAS Number | 114413-77-3 | PubChem[1] |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 219.28 g/mol | PubChem[1] |
| Canonical SMILES | C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 | PubChem[1] |
The molecular structure, depicted below, reveals a secondary amine with a benzyl-like substituent further functionalized with the 1,3-benzodioxole group, and a cyclopentyl group directly attached to the nitrogen atom. This combination of a semi-rigid aromatic component and a flexible aliphatic ring system will significantly influence its physicochemical behavior.
Caption: 2D representation of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key computed and estimated properties for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
| Property | Value (Predicted/Estimated) | Method/Source | Rationale for Importance |
| pKa | ~9.5 - 10.5 | Based on N-benzylcyclopentanamine (pKa ≈ 9.95)[2] and typical secondary amines. | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |
| logP (Octanol-Water Partition Coefficient) | 2.6 | Computed (XLogP3), PubChem[1] | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Low | Estimated based on logP and molecular structure. | Affects bioavailability and formulation strategies. The hydrochloride salt is expected to have significantly higher aqueous solubility. |
| Melting Point (°C) | Not available (expected to be a solid at room temperature as the hydrochloride salt) | - | Purity assessment and solid-state characterization. |
| Boiling Point (°C) | > 300 °C (Estimated) | Based on structurally similar compounds. | Relevant for purification by distillation, though decomposition may occur at high temperatures. |
| Hydrogen Bond Donors | 1 | PubChem[1] | Influences intermolecular interactions, solubility, and receptor binding. |
| Hydrogen Bond Acceptors | 3 | PubChem[1] | Affects solubility in polar solvents and the potential for hydrogen bonding with biological targets. |
| Rotatable Bonds | 3 | PubChem[1] | A measure of molecular flexibility, which can impact receptor binding affinity and conformational entropy. |
Synthesis and Purification: A Practical Approach
A reliable synthetic route is paramount for obtaining high-purity material for research and development. The most logical and widely employed method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is reductive amination .
Synthetic Pathway: Reductive Amination
This two-step, one-pot reaction involves the formation of an imine intermediate from piperonal (1,3-benzodioxole-5-carbaldehyde) and cyclopentylamine, followed by its reduction to the target secondary amine.
Caption: Reductive amination pathway for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)
-
Diethyl ether
Procedure:
-
Imine Formation: To a solution of piperonal (1.0 equivalent) in an appropriate solvent (e.g., DCM or MeOH) is added cyclopentylamine (1.0-1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reaction mixture is then treated with a suitable reducing agent. Sodium triacetoxyborohydride (1.2-1.5 equivalents) is a mild and effective choice for one-pot reductive aminations. Alternatively, if the imine is formed in methanol, the reaction can be cooled to 0 °C before the portion-wise addition of sodium borohydride (1.2-1.5 equivalents). The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or another suitable organic solvent.
-
Purification of the Free Base: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as an oil or a low-melting solid. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation (Optional but Recommended): For improved stability, handling, and aqueous solubility, the free base is often converted to its hydrochloride salt. The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether), and a solution of HCl in diethyl ether or isopropanol is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt as a crystalline solid.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine should be confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching absorption in the range of 3300-3500 cm⁻¹. This band is typically sharper and less intense than the O-H stretch of alcohols. Other key expected absorptions include C-H stretches from the aromatic and aliphatic moieties, C=C stretches from the benzene ring, and C-O-C stretches from the benzodioxole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. Key expected signals include:
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
-
Signals for the protons of the cyclopentyl ring.
-
A singlet for the methylene bridge protons (-CH₂-).
-
Signals in the aromatic region for the protons on the benzodioxole ring.
-
A singlet for the methylenedioxy protons (-O-CH₂-O-).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, the molecular ion peak (M⁺) would be expected at m/z = 219. A key fragmentation pathway for secondary amines is α-cleavage, which would lead to the formation of a stable iminium cation.
Conclusion
References
-
PubChem. N-benzylcyclopentanamine. National Center for Biotechnology Information. [Link]
-
Cheméo. N-benzylcyclopropylamine. [Link]
-
PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. National Center for Biotechnology Information. [Link]
-
Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. American Chemical Society. [Link]
-
Journal of the American Chemical Society. New Compounds. N-Substituted Piperonylamides. American Chemical Society. [Link]
-
PubChem. N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. National Center for Biotechnology Information. [Link]
-
Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Chemaxon. Calculators & Predictors. [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. National Center for Biotechnology Information. [Link]
-
PubMed. Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. National Center for Biotechnology Information. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
-
ResearchGate. Preparation of the N‐substituted piperidones 1a–1h and list of the employed amines. [Link]
-
Rowan Scientific. pKa Prediction. [Link]
-
PubChem. N-Propylcyclopentanamine. National Center for Biotechnology Information. [Link]
-
MDPI. Improved Synthesis of N-Methylcadaverine. [Link]
-
AIChE Journal. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
Molecular Discovery. MoKa - pKa modelling. [Link]
-
PubChem. N-benzyl-N-methylpentan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. N-benzyl-3-(1H-pyrazol-5-yl)cyclopentan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (1R,3S)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylcyclopentan-1-amine. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in Neuroscience Research
Introduction: Unveiling a Potential Neuromodulator
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a synthetic compound featuring the characteristic 1,3-benzodioxole moiety, a structural feature common to several psychoactive compounds known to interact with the central nervous system. Its structural similarity to entactogens like 3,4-methylenedioxymethamphetamine (MDMA) and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) suggests a potential role as a modulator of monoamine neurotransmission.[1] Monoamine transporters (MATs), which include transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are critical for regulating the concentration of these neurotransmitters in the synaptic cleft and are the targets for a wide array of therapeutic agents and research compounds.[2][3] This document provides a comprehensive guide for neuroscience researchers to investigate the pharmacological profile and potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. The protocols outlined herein are designed to systematically characterize its interaction with monoamine transporters and to elucidate its functional consequences both in vitro and in vivo.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is paramount for safe and effective research.
| Property | Value | Source |
| Molecular Formula | C13H17NO2 | PubChem |
| Molecular Weight | 219.28 g/mol | PubChem[4] |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | PubChem[4] |
| CAS Number | 114413-77-3 | PubChem[4] |
Safety Precautions: As with any novel compound, N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[4][5] All experiments should be conducted in a well-ventilated laboratory.
Hypothesized Mechanism of Action: A Focus on Monoamine Transporters
Based on its structural features, N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is hypothesized to act as a ligand for monoamine transporters. The 1,3-benzodioxole group is a key pharmacophore in compounds that exhibit high affinity for SERT, often with additional activity at DAT and NET. The cyclopentanamine moiety will influence the overall lipophilicity and steric interactions within the transporter binding pocket, thereby determining its potency and selectivity. The primary hypothesis is that this compound will act as a monoamine reuptake inhibitor and/or a releasing agent.
Figure 1: Hypothesized mechanism of action.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Part 1: In Vitro Characterization
These initial experiments are crucial for determining the molecular targets of the compound and its potency.
This protocol determines the binding affinity (Ki) of the compound for SERT, DAT, and NET.
Objective: To quantify the affinity of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine for human monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Membrane Preparation: Harvest transporter-expressing HEK293 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
-
Total and Non-specific Binding: For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome: This assay will provide the Ki values of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine for each of the three monoamine transporters, indicating its binding affinity and selectivity.
This protocol assesses the functional effect of the compound on the reuptake of monoamine neurotransmitters.
Objective: To determine the potency of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine to inhibit the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.
Materials:
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]dopamine, [³H]norepinephrine.
-
Krebs-Henseleit buffer (KHB).
-
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine stock solution.
-
Selective uptake inhibitors for control experiments (e.g., fluoxetine, GBR 12909, desipramine).
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine or vehicle in KHB for a short period (e.g., 10-15 minutes) at 37°C.[6]
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process.[6]
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold KHB.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percent inhibition of uptake against the logarithm of the compound concentration.
Expected Outcome: The IC50 values will reveal the functional potency of the compound as a reuptake inhibitor for each monoamine.
Figure 2: Workflow for in vitro characterization.
Part 2: In Vivo Evaluation
Following in vitro characterization, these experiments will explore the effects of the compound in a living organism.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.
Objective: To determine the effect of systemic administration of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine on extracellular levels of serotonin, dopamine, and norepinephrine in the brain of awake, freely moving rats or mice.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
HPLC system with electrochemical or fluorescence detection.
-
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine for injection (dissolved in a suitable vehicle).
-
Anesthetics and analgesics for surgery.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum). Allow the animal to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Compound Administration: Administer N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine systemically (e.g., via intraperitoneal injection).
-
Post-injection Collection: Continue to collect dialysate samples for several hours post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of monoamines and their metabolites in the dialysate samples using HPLC.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.
Expected Outcome: This experiment will reveal whether the compound increases extracellular monoamine concentrations, providing evidence for its action as a reuptake inhibitor or releasing agent in vivo.[7]
Behavioral assays are essential to understand the functional consequences of the neurochemical changes induced by the compound.
Objective: To assess the behavioral effects of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, focusing on behaviors modulated by monoaminergic systems.
Suggested Assays:
-
Locomotor Activity: To assess stimulant effects.
-
Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like effects.
-
Elevated Plus Maze or Open Field Test: To assess anxiolytic or anxiogenic effects.
-
Drug Discrimination Paradigm: To compare the subjective effects of the compound to known drugs like MDMA or cocaine.[1]
General Procedure:
-
Habituation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer a range of doses of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine or vehicle.
-
Behavioral Testing: Conduct the chosen behavioral test at a specific time point after drug administration.
-
Data Collection and Analysis: Record and analyze the relevant behavioral parameters.
Expected Outcome: These assays will provide a behavioral profile of the compound, indicating its potential as a stimulant, antidepressant, anxiolytic, or entactogen-like substance.
Conclusion and Future Directions
The application notes and protocols detailed in this document provide a robust framework for the initial investigation of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in neuroscience research. The systematic application of these methods will elucidate its pharmacological profile, mechanism of action, and potential behavioral effects. Positive findings from these initial studies would warrant further investigation into its therapeutic potential for neuropsychiatric disorders. Future research could explore its metabolic profile, long-term effects, and potential for abuse liability. The exploration of novel compounds like N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is essential for advancing our understanding of brain function and for the development of new and improved treatments for neurological and psychiatric conditions.
References
-
Nichols, D. E., Brewster, W. K., Johnson, M. P., Oberlender, R., & Schlemmer, R. F., Jr. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxymethamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics, 255(1), 134–140. [Link]
-
PubChem. (n.d.). N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]
-
Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters. Chemical Communications, (25), 3677–3692. [Link]
-
Sharp, T., & Hjorth, S. (1990). Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor. Journal of Neuroscience Methods, 34(1-3), 83–90. [Link]
-
Okunrobo, L. O., Chukwuka, M. J., & Nzenwa, C. P. (2014). Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. Tropical Journal of Natural Product Research, 2(5), 231-235. [Link]
-
Saha, L., & Singh, S. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Pharmaceutical Research International, 35(18), 39-51. [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]
-
PubChem. (n.d.). (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Sitte, H. H., & Kudlacek, O. (2019). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 10, 1599. [Link]
Sources
- 1. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | C13H17NO2 | CID 871518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of [¹¹C]BNC-Cyclopentamine for PET Imaging of C5a Receptor Expression
Abstract
This document provides a comprehensive technical guide for the synthesis, radiolabeling, and preclinical evaluation of a novel Positron Emission Tomography (PET) radiotracer, [¹¹C]N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, hereafter referred to as [¹¹C]BNC-Cyclopentamine. The core structure is based on N,N-bis(1,3-benzodioxol-5-ylmethyl) moieties known to interact with the complement C5a receptor (C5aR), a key player in inflammatory processes.[1] This guide details the rationale for tracer design, a complete protocol for precursor and reference standard synthesis via reductive amination, the automated radiosynthesis of the final [¹¹C]-labeled tracer, and robust quality control procedures. Furthermore, it outlines detailed protocols for in vitro autoradiography and in vivo PET imaging in rodent models to validate the tracer's potential for imaging C5aR in the central nervous system. This document is intended for researchers in radiochemistry, molecular imaging, and drug development.
Introduction: The Rationale for [¹¹C]BNC-Cyclopentamine
The complement system, a cornerstone of innate immunity, has been increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. The C5a receptor (C5aR), in particular, mediates powerful inflammatory responses and its upregulation is associated with conditions like Alzheimer's disease and traumatic brain injury.[1] The ability to non-invasively quantify C5aR density in the brain would provide an invaluable tool for diagnosing disease, stratifying patients, and monitoring the efficacy of novel anti-inflammatory therapeutics.
Positron Emission Tomography (PET) is an exquisitely sensitive molecular imaging technique that allows for the in vivo quantification of biological targets.[2] The development of a specific PET radiotracer for C5aR is therefore of high scientific and clinical interest. The chemical scaffold N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine was selected based on prior art demonstrating that related benzodioxole structures exhibit potent antagonism at the C5aR.[1]
We chose Carbon-11 (¹¹C) as the positron-emitting radionuclide for several strategic reasons:
-
Minimal Structural Perturbation: ¹¹C is an isotope of carbon, allowing for the labeling of the molecule without altering its fundamental chemical structure or pharmacological properties.[3][4]
-
Short Half-Life: The 20.4-minute half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, enabling robust experimental designs such as baseline-blocking studies to confirm target engagement.[3][4]
-
Established Radiochemistry: The synthesis of [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is highly robust and widely automated, making ¹¹C-methylation of amine precursors a reliable and high-yield radiolabeling strategy.[3][4]
This guide provides the necessary protocols to take [¹¹C]BNC-Cyclopentamine from benchtop synthesis to preclinical proof-of-concept.
Synthesis of Reference Standard and Precursor
A critical prerequisite for radiotracer development is the synthesis of the non-radioactive ("cold") version of the tracer, which serves as a reference standard for identity and purity confirmation. Additionally, a suitable precursor molecule must be synthesized for the final radiolabeling step. For ¹¹C-methylation, this requires a "desmethyl" precursor, in this case, the secondary amine.
The chosen synthetic route is reductive amination , a robust and high-yield method for forming secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[5][6][7]
Synthetic Scheme
Caption: Synthetic route to the desmethyl precursor via reductive amination.
Protocol: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Materials:
-
Piperonal (1,3-Benzodioxole-5-carbaldehyde)
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperonal (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the remaining aldehyde, preventing side reactions.[6][7]
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a clear oil.
-
Confirm the structure and purity (>98%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This pure compound serves as both the reference standard and the desmethyl precursor for radiosynthesis.
Radiosynthesis of [¹¹C]BNC-Cyclopentamine
The radiosynthesis is performed using an automated synthesis module. The strategy is the N-alkylation of the secondary amine precursor with a high-activity ¹¹C-methylating agent.[3][4][8]
Radiosynthesis Workflow
Caption: Automated workflow for the production of [¹¹C]BNC-Cyclopentamine.
Protocol: Automated Synthesis of [¹¹C]BNC-Cyclopentamine
Materials:
-
Desmethyl precursor (N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I), produced from a cyclotron via the gas-phase method.
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
HPLC mobile phase (e.g., Acetonitrile/Water/Triethylamine mixture)
-
C18 semi-preparative HPLC column
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.9% Sodium Chloride for injection, USP
-
Sterile 0.22 µm filter
Procedure (for an automated synthesis module, e.g., GE TRACERlab™):
-
Precursor Preparation: Prepare a solution of the desmethyl precursor (0.5-1.0 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel. Add a small amount of NaH (approx. 1-2 mg). Causality: The strong base (NaH) deprotonates the secondary amine, generating a more nucleophilic amide anion that readily reacts with the electrophilic [¹¹C]CH₃I.
-
[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃I using an automated gas-phase synthesis unit.
-
Radiolabeling Reaction: Trap the produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution at room temperature. Heat the vessel to 80-100 °C for 3-5 minutes.
-
Purification: After cooling, dilute the reaction mixture with HPLC mobile phase and inject onto a semi-preparative C18 HPLC column.
-
Elute the column with an isocratic or gradient mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Triethylamine) at a flow rate of 4-5 mL/min. Monitor the eluate with a UV detector (at a wavelength corresponding to the reference standard's absorbance) and a radioactivity detector.
-
Collect the radioactive peak corresponding to the retention time of the [¹¹C]BNC-Cyclopentamine reference standard.
-
Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove HPLC solvents. The final product is then eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline to achieve a final injectable solution with <10% ethanol.
-
Sterilization: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The entire process from end-of-bombardment (EOB) to final product should be completed within 25-30 minutes.
Quality Control
Robust quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical prior to in vivo use.[9][10][11]
QC Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical Radio-HPLC | Retention time of radioactive peak matches that of the cold reference standard (± 5%). | Confirms the radioactive product is the correct chemical entity. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% of total radioactivity is in the product peak. | Ensures minimal radioactive impurities are administered.[12] |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% of gamma emissions are 511 keV. Half-life determination (19-22 min). | Confirms the radionuclide is ¹¹C and free of long-lived contaminants. |
| Molar Activity (Aₘ) | HPLC with calibrated UV | ≥ 40 GBq/µmol (1.1 Ci/µmol) at End of Synthesis (EOS). | High molar activity is crucial to avoid pharmacological effects from the injected mass. |
| pH | pH meter or calibrated pH strips | 5.0 - 7.5 | Ensures the final product is physiologically compatible for injection. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; Acetonitrile < 410 ppm. | Limits exposure to potentially toxic organic solvents used in synthesis. |
| Visual Inspection | Shielded visual check | Clear, colorless solution, free of particulates. | Basic check for product integrity. |
| Sterility & Endotoxins | Post-release testing | Sterility (USP <71>), Bacterial Endotoxins (USP <85>) < 175 EU/V. | Confirms the product is free from microbial and pyrogenic contamination. |
Protocol: Analytical Radio-HPLC for Purity and Identity
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic, e.g., 45% Acetonitrile / 55% 20mM Ammonium Formate buffer, pH 7.5
-
Flow Rate: 1.0 mL/min
-
Detectors: In-series UV (e.g., 288 nm) and radioactivity detectors.
-
Procedure: Inject a small aliquot (~10-20 µL) of the final product. Compare the retention time of the main radioactive peak to a pre-run injection of the cold reference standard. Calculate radiochemical purity by integrating the area of all radioactive peaks.
Preclinical Evaluation
In Vitro Autoradiography
In vitro autoradiography provides high-resolution visualization of target binding in tissue sections, confirming the tracer's ability to bind specifically to the C5aR in a complex biological environment.[13][14]
Protocol:
-
Prepare 20 µm thick cryosections from rodent brain tissue (e.g., from a model of neuroinflammation where C5aR is expected to be upregulated, and a wild-type control).
-
Thaw-mount the sections onto microscope slides and allow them to dry.
-
Total Binding: Incubate a set of slides with a low nanomolar concentration of [¹¹C]BNC-Cyclopentamine (e.g., 0.5-2.0 nM) in a buffer (e.g., Tris-HCl with MgCl₂) for 60 minutes at room temperature.
-
Non-specific Binding: Incubate an adjacent set of slides under the same conditions, but with the addition of a large excess (e.g., 10 µM) of a known C5aR antagonist or the cold BNC-Cyclopentamine reference standard. Causality: The excess cold ligand will saturate the specific C5aR binding sites, so any remaining radioactivity represents non-specific binding.
-
Wash the slides rapidly in ice-cold buffer (2 x 2 min) to remove unbound tracer, followed by a quick dip in ice-cold distilled water.
-
Dry the slides quickly under a stream of cool air.
-
Appose the dried slides to a phosphor imaging plate for 2-3 half-lives (40-60 minutes).
-
Scan the plate using a phosphor imager.
-
Analyze the resulting images, quantifying the radioactivity in specific brain regions (e.g., hippocampus, cortex). Specific binding is calculated as (Total Binding - Non-specific Binding).
In Vivo PET/CT Imaging
In vivo imaging in rodents is the definitive step to assess the tracer's blood-brain barrier (BBB) penetration, pharmacokinetic profile, and ability to visualize the target in a living system.[15][16]
Protocol:
-
Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) with isoflurane (2-3% for induction, 1.5-2% for maintenance).[10] Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed, ensuring the head is centered in the field-of-view (FOV).
-
Tracer Administration: Administer a bolus injection of [¹¹C]BNC-Cyclopentamine (e.g., 5-10 MBq) via the tail vein catheter.
-
PET Scan: Acquire a dynamic PET scan for 60-90 minutes.
-
CT Scan: Following the PET scan, perform a short CT scan for anatomical co-registration and attenuation correction.
-
Blocking Study (Self-Validation): To confirm target specificity in vivo, a separate scan can be performed on a different day in the same animal. Pre-treat the animal with a blocking dose (e.g., 1-5 mg/kg) of the non-radioactive BNC-Cyclopentamine reference standard 15-30 minutes prior to injecting the radiotracer. A significant reduction in brain uptake compared to the baseline scan indicates specific, receptor-mediated binding.
-
Image Reconstruction & Analysis: Reconstruct the dynamic PET data into time frames. Co-register the PET images to the CT or a standard MRI atlas. Draw regions of interest (ROIs) over various brain structures to generate time-activity curves (TACs). Analyze the TACs to assess brain uptake and clearance kinetics. Compare uptake in the baseline vs. blocking scans to quantify specific binding.
Lipophilicity Determination
Lipophilicity is a key physicochemical property that influences BBB penetration. For CNS PET tracers, a LogD value between 1 and 3 is often considered optimal.[17]
Protocol: Shake-Flask Method
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Add a small, known amount of [¹¹C]BNC-Cyclopentamine to a vial containing 1 mL of the buffer and 1 mL of n-octanol.
-
Vortex the mixture vigorously for 3 minutes to ensure partitioning equilibrium.
-
Centrifuge the vial for 5 minutes to achieve complete phase separation.
-
Carefully withdraw a precise aliquot (e.g., 100 µL) from both the n-octanol and the buffer layers.
-
Measure the radioactivity in each aliquot using a gamma counter, correcting for decay.
-
Calculate the distribution coefficient (LogD₇.₄) using the formula: LogD₇.₄ = log₁₀ ( [Counts per mL in Octanol] / [Counts per mL in Buffer] )
-
Perform the measurement in triplicate.
Conclusion
This document provides a detailed, experience-based framework for the development of [¹¹C]BNC-Cyclopentamine as a novel PET tracer for imaging the C5a receptor. The protocols herein describe a logical and validated progression from chemical synthesis and radiolabeling through to essential preclinical evaluation. By following these guidelines, researchers can robustly synthesize and characterize this promising new molecular imaging agent, paving the way for future studies to elucidate the role of C5aR-mediated neuroinflammation in disease.
References
-
Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]
-
Pekošak, A., & Piel, M. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. [Link]
-
RIKEN Center for Biosystems Dynamics Research. (n.d.). Rapid C-[11C]methylation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Preclinical PET & SPECT Imaging Services. Retrieved from [Link]
-
Reddy, V. P., & Tanimoto, H. (2015). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters, 17(21), 5452–5455. [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(16), 8256–8303. [Link]
-
Gao, M., et al. (2012). Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function. Journal of Medicinal Chemistry, 55(15), 6964–6975. [Link]
-
Alexoff, D., et al. (1995). Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection. Nuclear Medicine and Biology, 22(8), 1017-1021. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Ten-Zhou, L., et al. (2017). Complement C5a receptor knockout has diminished light-induced microglia/macrophage retinal migration. Experimental Eye Research, 159, 147-155. [Link]
-
Zhang, Y., & Lyu, H. (2022). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging, 12(4), 163–167. [Link]
-
Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2018). ChemInform, 49(32). [Link]
-
Lund University Publications. (2012). Measuring pharmacokinetic properties of established and potential PET-tracers. Retrieved from [Link]
-
Luehmann, H. P., et al. (2014). PET/CT imaging of chemokine receptor CCR5 in vascular injury model using targeted nanoparticle. Journal of Nuclear Medicine, 55(4), 629-634. [Link]
-
Briard, E., et al. (2010). Fully automated synthesis and initial PET evaluation of [11C]PBR28. Bioorganic & Medicinal Chemistry Letters, 20(9), 2754-2757. [Link]
-
protocols.io. (2019). Micro-PET CT procedures for brain imaging of rats. Retrieved from [Link]
-
Z-P., L., et al. (2018). Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. Journal of Chromatography B, 1087-1088, 78-83. [Link]
-
Turku PET Centre. (n.d.). Autoradiography (ARG). Retrieved from [Link]
-
Kung, M. P., et al. (2016). 18F-Fluorodeoxyglucamines: Reductive amination of hydrophilic 18F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. Nuclear Medicine and Biology, 43(12), 762-769. [Link]
-
Chen, H., & Jones, G. B. (2014). PET Imaging of Inflammation Biomarkers. Theranostics, 4(10), 1039–1048. [Link]
-
Miranda, A., et al. (2021). Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics. Frontiers in Neuroscience, 15, 745337. [Link]
-
IAEA. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. Retrieved from [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 173, 674-683. [Link]
-
Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
Müller, C., et al. (2021). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Pharmaceuticals, 14(7), 656. [Link]
-
Pees, B., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 32. [Link]
-
Asghar, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]
-
Kramer, V. S. (2021). Multiplexing Autoradiography. Methods in Molecular Biology, 2195, 197-208. [Link]
-
Locke, L. W., & Doot, R. K. (2023). Chemokine Receptor PET Imaging: Bridging Molecular Insights with Clinical Applications. International Journal of Molecular Sciences, 24(21), 15886. [Link]
-
Scott, P. J. H. (2019). An admonition when measuring the lipophilicity of radiotracers using counting techniques. Journal of Nuclear Medicine, 60(10), 1353-1354. [Link]
-
Guimaraes, A. R., et al. (2019). Low-Dose Imaging in a New Preclinical Total-Body PET/CT Scanner. Frontiers in Physics, 7, 73. [Link]
-
McGill University. (n.d.). Preclinical Research PET. McConnell Brain Imaging Centre. Retrieved from [Link]
-
Sang-Yong, J., & Kyu-Won, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
-
Berger, F., & Wnuk, S. F. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14348–14373. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast high performance liquid chromatography in PET quality control and metabolite analysis. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Autoradiography Protocol. Retrieved from [Link]
-
Educational Symposia. (2023, October 21). 2024 PET/CT Imaging - A CME Teaching Activity [Video]. YouTube. [Link]
-
Beer, L., et al. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Scientific Reports, 10(1), 16377. [Link]
-
JoVE. (2019, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview [Video]. YouTube. [Link]
-
Bagley, M. C., et al. (2009). Preparation of 2- and 4-arylmethyl N-substituted and N,N-disubstituted anilines via a "green", multicomponent reaction. Organic Letters, 11(15), 3343–3345. [Link]
Sources
- 1. Complement C5a receptor knockout has diminished light-induced microglia/macrophage retinal migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of Inflammation Biomarkers [thno.org]
- 10. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Receptor PET Imaging: Bridging Molecular Insights with Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 16. Preclinical Research PET | McConnell Brain Imaging Centre - McGill University [mcgill.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a Versatile Precursor in Synthetic Chemistry
Introduction: The Strategic Importance of the Benzodioxole Moiety
The 1,3-benzodioxole functional group is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties, conferred by the fusion of a benzene ring with a dioxole ring, make it a key component in a multitude of biologically active molecules.[3][4] Derivatives of 1,3-benzodioxole are explored for a wide range of therapeutic applications, including as anti-inflammatory, neuroprotective, and anticancer agents.[1][3][4]
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a secondary amine that incorporates this valuable benzodioxole unit. This compound serves as a highly versatile precursor, enabling the introduction of the benzodioxole moiety into a larger molecular framework. The secondary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile synthesis of a diverse library of derivatives. This guide provides detailed protocols for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and its subsequent use as a precursor in common synthetic transformations.
Part 1: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine via Reductive Amination
The most direct and efficient method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with cyclopentylamine.[5][6] This one-pot reaction proceeds through the initial formation of an imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity for imines over aldehydes.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for the synthesis of the target precursor.
Detailed Protocol: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperonal (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Amine Addition: Add cyclopentylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Piperonal | 150.13 | 1.0 |
| Cyclopentylamine | 85.15 | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 |
Part 2: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a Precursor
The synthesized secondary amine is a valuable building block for creating a diverse range of derivatives through reactions at the nitrogen atom. The lone pair of electrons on the nitrogen makes it nucleophilic, readily reacting with electrophiles.
Application 1: N-Alkylation to Tertiary Amines
N-alkylation of the secondary amine with an alkyl halide introduces a new alkyl group, yielding a tertiary amine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Caption: General workflow for the N-alkylation of the precursor secondary amine.
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Diisopropylethylamine (DIPEA) or potassium carbonate
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq).
-
Alkyl Halide Addition: Add the alkyl halide (1.2 eq) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Application 2: N-Acylation to Amides
N-acylation with an acyl chloride or acid anhydride is a robust method to form an amide bond.[7][8][9] This reaction is fundamental in organic synthesis and drug discovery, as the amide bond is a key feature in many pharmaceuticals.[10]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine?
A1: Based on the chemical structure, the primary sites susceptible to degradation are the secondary amine and the benzodioxole ring. Potential degradation pathways include:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be catalyzed by exposure to air (oxygen), metal ions, or oxidizing agents.
-
Hydrolysis of the Benzodioxole Ring: Under strong acidic conditions, the methylenedioxy bridge of the benzodioxole ring can undergo hydrolysis to form a catechol derivative.
-
Photodegradation: Aromatic compounds and amines can be sensitive to light, particularly UV radiation. Photodegradation can lead to a complex mixture of degradation products.[1]
-
Reaction with Solvents: Reactive solvents or impurities in solvents (e.g., peroxides in ethers) could potentially react with the amine functionality.
Q2: What solvents are recommended for handling and storing N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine?
A2: For short-term handling, high-purity aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are generally suitable. For long-term storage of solutions, it is crucial to conduct stability studies in the solvent of choice. It is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Always use freshly opened, high-purity solvents to minimize the presence of reactive impurities.
Q3: How can I monitor the stability of my compound in solution?
A3: The most common and reliable method for monitoring the stability of small molecules is High-Performance Liquid Chromatography (HPLC) with UV detection. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][3] These techniques allow for the separation and quantification of the parent compound and any new peaks that may indicate degradation.
Troubleshooting Guide
Issue: I observe new peaks in my chromatogram after my sample has been in solution for some time.
This is a common indication that your compound may be degrading. To systematically investigate this, a forced degradation study is recommended.[4][5][6] This involves intentionally subjecting your compound to stressful conditions to accelerate degradation and identify potential degradation products and pathways.
Workflow for Investigating Compound Stability
Caption: Workflow for investigating the stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Experimental Protocols
Protocol 1: Designing and Executing a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[5] The following conditions are recommended based on ICH guidelines.
| Stress Condition | Reagent and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic environments. The benzodioxole ring may be susceptible. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate stability in alkaline conditions.[7] |
| Oxidation | 3% H₂O₂ at room temperature | To investigate susceptibility to oxidation, particularly at the secondary amine. |
| Thermal Stress | Solid compound and solution at 60°C | To determine the effect of elevated temperature on stability.[8] |
| Photostability | Solution exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1] | To assess the impact of light exposure on the compound's stability. |
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Set up Stress Conditions: For each condition listed in the table above, mix your stock solution with the respective stress reagent. For thermal and photostability, use the stock solution directly. Include a control sample stored at 5°C and protected from light.
-
Incubate: Store the samples under the specified conditions. It is recommended to pull time points at 0, 2, 4, 8, and 24 hours initially. The duration may be extended depending on the observed stability.
-
Neutralization (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV method.
Protocol 2: Generic Stability-Indicating HPLC-UV Method
A good stability-indicating method should be able to separate the parent compound from all potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will help to elute any new, more or less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 285 nm (characteristic for the benzodioxole chromophore), and a photodiode array (PDA) detector is recommended to evaluate peak purity and identify the optimal wavelength for detection of any degradants.
Potential Degradation Pathways Visualization
Caption: Potential degradation pathways for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Summary and Recommendations
The stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in solution is a critical factor for obtaining reliable and reproducible experimental data. When instability is suspected, a systematic approach involving forced degradation studies is the most effective way to understand the degradation profile of the molecule.
Key Recommendations:
-
Always use high-purity, fresh solvents.
-
Protect solutions from light and store them at low temperatures.
-
When developing a new formulation or experimental protocol, perform a preliminary stability assessment in the chosen solvent system.
-
Utilize a stability-indicating analytical method, such as HPLC-UV or LC-MS, to monitor the purity of your compound over time.
By following the guidelines and protocols outlined in this technical support guide, you will be well-equipped to manage the stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in your research and development activities.
References
- [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC - NIH. (n.d.).
-
PubChem. (n.d.). N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. Retrieved January 27, 2026, from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]
-
(PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020). Retrieved January 27, 2026, from [Link]
-
(PDF) Effects of pH and Indifferent Electrolyte Concentration on the Aggregate Stability of Detonation Nanodiamond Hydrosol - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Forced degradation studies - MedCrave online. (2016). Retrieved January 27, 2026, from [Link]
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved January 27, 2026, from [Link]
-
NMR study of the influence of pH on the persistence of some neonicotinoids in water. (n.d.). Retrieved January 27, 2026, from [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products - Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
-
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
Technical Support Center: Interpreting Mass Spectra of Complex Amine Mixtures
Welcome to the technical support center for the analysis of complex amine mixtures by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting mass spectra from these often-challenging samples. Here, you will find practical, field-proven insights to troubleshoot common issues and enhance the quality of your analytical results.
Introduction
The analysis of complex amine mixtures by mass spectrometry is a powerful technique, yet it is fraught with potential pitfalls. Amines are ubiquitous in biological and chemical systems, playing critical roles in everything from signaling pathways to pharmaceutical efficacy. However, their inherent basicity, polarity, and potential for complex fragmentation can lead to ambiguous or misleading spectra. This guide provides a structured approach to understanding and overcoming these challenges, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the mass spectrometric analysis of complex amine mixtures.
Q1: Why is the molecular ion peak for my aliphatic amine weak or absent?
This is a common observation, particularly with straight-chain aliphatic amines. The molecular ion of these compounds is often unstable and readily undergoes fragmentation.[1] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which is so efficient that it can lead to a very low abundance or even the complete absence of the molecular ion peak.[1][2]
Q2: What is the "Nitrogen Rule" and how does it apply to my amine mixture?
The Nitrogen Rule is a fundamental principle in mass spectrometry that states a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[3][4] Conversely, a compound with an even number of nitrogen atoms (or no nitrogen) will have an even m/z for its molecular ion.[2] This rule is a quick and valuable tool for a preliminary assessment of your spectra to infer the presence of nitrogen-containing compounds.[1]
Q3: My signal intensity is poor. What are the likely causes?
Poor signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[5] For amine analysis, common culprits include:
-
Suboptimal Sample Concentration: Your sample may be too dilute, resulting in a weak signal, or too concentrated, leading to ion suppression.[5]
-
Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your specific amines. Experimenting with different ionization methods can significantly impact signal intensity.[5]
-
Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for maintaining peak performance.[5]
Q4: I am seeing a high background or excessive noise in my spectra. What should I check?
A high background can obscure true analyte signals. Common causes include:
-
Gas Leaks: Leaks in the gas supply can introduce atmospheric contaminants. It's important to regularly check for leaks using a leak detector.[6][7]
-
Contaminated Gas or Solvents: The quality of your gases and solvents is paramount. Using high-purity supplies and gas filters can mitigate this issue.[7]
-
System Contamination: Previous samples or improper cleaning can lead to a persistent high background.
Q5: How can I differentiate between isomeric amines in my mixture?
Differentiating isomers by mass spectrometry can be challenging as they often produce very similar fragmentation patterns.[8] However, it is sometimes possible by:
-
Detailed Fragmentation Analysis: Subtle differences in the relative abundances of fragment ions can sometimes provide clues to the isomeric structure.[9]
-
Chromatographic Separation: Coupling your mass spectrometer with a liquid chromatography (LC) system is often the most effective way to separate isomers before they enter the mass analyzer.[10]
-
Chemical Derivatization: Derivatizing the amine mixture can lead to the formation of derivatives with distinct fragmentation patterns, aiding in their differentiation.[11]
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific, complex scenarios you may encounter.
Scenario 1: Significant Ion Suppression is Suspected
Problem: You observe a significant drop in analyte signal when analyzing your amine mixture in a complex matrix compared to a clean standard. This is a classic sign of ion suppression.
Causality: Ion suppression occurs when co-eluting matrix components compete with the analytes of interest for ionization in the mass spectrometer's source, leading to a reduced signal for the target analytes.[12][13] This is a particularly prevalent issue in electrospray ionization (ESI).[13]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ion suppression.
Step-by-Step Guide:
-
Confirm Ion Suppression:
-
Matrix Effect Study: Analyze a blank matrix sample (without your analytes) to identify potential interfering compounds.
-
Post-Column Infusion: Continuously infuse a standard solution of your analyte post-chromatographic separation while injecting a matrix blank. A dip in the analyte signal at the retention time of interfering compounds confirms ion suppression.
-
-
Mitigation Strategies:
-
Optimize Chromatography: Improve the separation of your analytes from the matrix components. This can be achieved by adjusting the gradient, changing the column, or using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for polar amines.[14]
-
Enhance Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering matrix components.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[13]
-
Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.[14]
-
Scenario 2: Inconsistent and Complex Fragmentation Patterns
Problem: The fragmentation patterns of your amines are inconsistent between runs or are overly complex, making identification difficult.
Causality: The fragmentation of molecules in a mass spectrometer is highly dependent on the energy transferred to them. Variations in instrument parameters or the presence of co-eluting compounds can alter fragmentation pathways. Complex spectra can arise from multiple fragmentation events or the presence of numerous components in the mixture.
Troubleshooting Workflow:
Caption: Workflow for addressing complex fragmentation.
Step-by-Step Guide:
-
Standardize Instrument Parameters: Ensure that critical parameters like collision energy (in MS/MS), cone voltage, and source temperature are consistent across all runs.
-
Perform MS/MS Analysis: Isolate precursor ions of interest and fragment them. This will simplify the spectra and help in elucidating the structure of individual components.
-
Chemical Derivatization: Derivatizing the amines can direct fragmentation down more predictable pathways, leading to cleaner and more easily interpretable spectra.[15][16] Common derivatizing agents for amines include those that introduce a nonpolar moiety, making the analytes more volatile and improving their chromatographic behavior.[15]
-
Database Comparison: Compare your experimental spectra against spectral libraries and databases (e.g., NIST, MassBank) to aid in compound identification.
Experimental Protocols
Protocol 1: General Derivatization of Amines for GC-MS Analysis
This protocol describes a general procedure for the derivatization of primary and secondary amines using a silylation reagent to improve their volatility and chromatographic properties.[15]
Materials:
-
Amine mixture sample
-
Silylation reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: If your sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylation reagents are sensitive to it.[15]
-
Reconstitution: Reconstitute the dry sample in a small volume of anhydrous solvent.
-
Derivatization: Add an excess of the silylation reagent to the sample. The exact amount will depend on the concentration of amines in your sample.
-
Reaction: Cap the vial tightly and heat it at 60-80°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Protocol 2: LC-MS/MS Analysis of a Complex Amine Mixture
This protocol outlines a general approach for the analysis of a complex amine mixture using LC-MS/MS.[17][18]
Instrumentation and Columns:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
A suitable column for amine separation (e.g., a C18 column for derivatized amines or a HILIC column for underivatized polar amines).[14][19]
Mobile Phases:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid for positive ion mode).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
Procedure:
-
Sample Preparation: Prepare your sample as described in your specific workflow, which may include extraction, clean-up, and derivatization.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run a gradient elution program to separate the components of the mixture.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in a positive ion mode, as amines readily form positive ions.
-
Perform a full scan (MS1) to identify the precursor ions present in the sample.
-
Set up a multiple reaction monitoring (MRM) method for targeted quantification of specific amines, or a data-dependent acquisition (DDA) method for untargeted analysis.[17][18]
-
Data Presentation
Table 1: Common Adducts and Interferences in Amine Mass Spectrometry
| Ion Species | m/z Relationship | Common Source | Implication |
| Protonated Molecule | [M+H]⁺ | Acidic mobile phase | Desired ion for analysis |
| Sodium Adduct | [M+Na]⁺ | Glassware, buffers | Can split signal and reduce sensitivity[20] |
| Potassium Adduct | [M+K]⁺ | Glassware, buffers | Similar to sodium adducts |
| Solvent Adducts | [M+Solvent+H]⁺ | High solvent concentration | Can complicate spectral interpretation |
Conclusion
The successful interpretation of mass spectra from complex amine mixtures hinges on a systematic approach that combines a solid understanding of fundamental principles with meticulous experimental technique. By anticipating common challenges such as poor ionization, ion suppression, and complex fragmentation, and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their data. Remember that each sample is unique, and a degree of method development and optimization will always be necessary to achieve the best results.
References
- Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. (n.d.).
- Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. (n.d.).
- Video: Mass Spectrometry of Amines - JoVE. (2023, April 30).
- A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021, January 4).
- Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17).
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.).
- Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26).
- Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5).
- Can you differentiate some constitutional isomers using mass spectrometry? : r/OrganicChemistry - Reddit. (n.d.).
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29).
- LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). Data... - ResearchGate. (n.d.).
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH. (n.d.).
- Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed. (2017, January 13).
- Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed. (2018, February 28).
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
- Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.).
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16).
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. (n.d.).
- Ion suppression (mass spectrometry) - Wikipedia. (n.d.).
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of Psychoactive Compounds
.
Welcome to the technical support center for HPLC analysis of psychoactive compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of co-eluting peaks. In the world of psychoactive compound analysis, where structurally similar isomers and metabolites are the norm, achieving baseline resolution is paramount for accurate identification and quantification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and resolve peak co-elution. We will delve into the "why" behind each experimental choice, grounding our recommendations in the fundamental principles of chromatography.
Troubleshooting Guide: From Symptom to Solution
This section addresses specific co-elution scenarios you might encounter during your HPLC analysis. Each problem is followed by a step-by-step troubleshooting workflow, explaining the rationale behind each action.
Problem 1: Two peaks are partially merged (Resolution < 1.5).
You're running a gradient method for a panel of synthetic cannabinoids, and two critical isomers are not fully resolved, appearing as a shouldered or partially overlapping peak.
Initial Assessment:
First, confirm that the issue is indeed co-elution. If you are using a Diode Array Detector (DAD), check the peak purity across the unresolved peak.[1] A non-homogenous spectrum is a strong indicator of co-elution. With a Mass Spectrometry (MS) detector, examine the mass spectra across the peak; the presence of different mass-to-charge ratios (m/z) will confirm co-elution.[2]
Troubleshooting Workflow:
-
Optimize the Gradient Profile: A shallow gradient is often the key to resolving closely eluting compounds.[3][4][5]
-
Rationale: A slower increase in the organic solvent (eluent B) concentration provides more time for the analytes to interact with the stationary phase, enhancing the separation.
-
Action: Identify the percentage of the organic solvent at which the co-eluting peaks emerge. Then, flatten the gradient around this point. For example, if the peaks elute at 65% acetonitrile, modify your gradient to have a much slower ramp from 60% to 70%.[3]
-
-
Adjust Mobile Phase Selectivity:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[4]
-
Rationale: Acetonitrile and methanol have different solvent properties and can alter the elution order by interacting differently with the analytes and the stationary phase.[6]
-
-
Modify Mobile Phase pH: For ionizable psychoactive compounds, such as amphetamines or benzodiazepines, pH is a powerful tool to manipulate retention and selectivity.[7][8][9]
-
Rationale: Adjusting the pH of the mobile phase (typically the aqueous portion) can change the ionization state of an analyte, which in turn alters its hydrophobicity and interaction with the reversed-phase column.[9] A good starting point is to work at a pH that is at least one unit away from the pKa of your analytes to ensure a consistent ionization state.[10]
-
-
-
Decrease the Flow Rate:
-
Rationale: Reducing the flow rate can increase column efficiency by minimizing band broadening, leading to sharper peaks and potentially better resolution.
-
Action: Try decreasing the flow rate by 25-50%. Be mindful that this will increase the run time.
-
-
Lower the Column Temperature:
-
Rationale: While higher temperatures can improve efficiency, lower temperatures can sometimes increase selectivity for closely related compounds by enhancing subtle intermolecular interactions with the stationary phase.
-
Action: Decrease the column temperature in increments of 5°C.
-
Problem 2: Peaks are completely co-eluting, appearing as a single, symmetrical peak.
You suspect co-elution of two isobaric compounds (same mass), such as Δ⁹-THC and Δ⁸-THC, but your chromatogram shows a single, sharp peak.
Initial Assessment:
This is a more challenging scenario. DAD peak purity analysis is essential here. If the UV spectra are slightly different, the peak purity algorithm may flag it. For isobaric compounds, a standard MS detector won't differentiate them.[11][12]
Troubleshooting Workflow:
-
Change the Stationary Phase: When optimizing the mobile phase is insufficient, changing the column chemistry is the most effective way to alter selectivity.[1][13]
-
Rationale: The selectivity (α) term in the resolution equation is a measure of the chemical differentiation between two analytes by the stationary phase. If selectivity is 1.0, no amount of efficiency will separate the peaks.[14]
-
Action: If you are using a standard C18 column, consider a column with a different bonded phase. For aromatic psychoactive compounds, a phenyl-hexyl or biphenyl phase can provide alternative π-π interactions, leading to different retention patterns.[1][15] For polar compounds, an embedded polar group (amide) or a polar end-capped column might be beneficial.[1]
-
-
Employ Advanced Column Technology:
-
Core-Shell Columns: These columns consist of a solid, impermeable core with a thin, porous outer layer.[16]
-
Rationale: This design reduces the diffusion path for analytes, leading to higher efficiency and sharper peaks, which can significantly improve the resolution of closely eluting compounds.[16][17][18]
-
Action: Replace your fully porous particle column with a core-shell column of the same chemistry and dimensions. You will likely see an improvement in resolution without needing to significantly alter your method.[19]
-
-
-
Consider Two-Dimensional Liquid Chromatography (2D-LC):
-
Rationale: For extremely complex samples or difficult-to-separate pairs, 2D-LC offers a significant increase in peak capacity by using two columns with different selectivities.[20][21]
-
Action: This is an advanced technique requiring specialized instrumentation. In a typical setup, a fraction containing the co-eluting peaks from the first dimension (e.g., a C18 column) is transferred to a second dimension column with a different chemistry (e.g., a phenyl-hexyl column) for further separation.[22][23]
-
Frequently Asked Questions (FAQs)
Q1: How do I know if my co-elution problem is due to poor efficiency or poor selectivity?
A: Think of it this way:
-
Efficiency (N) relates to the "skinniness" of your peaks. If your peaks are broad and tailing, you may have an efficiency problem. This can often be addressed by using a new column, a column with smaller particles, or a core-shell column.[1]
-
Selectivity (α) is about the "space" between your peaks. If your peaks are sharp but still overlapping, your issue is likely selectivity.[24] This means your current mobile phase and stationary phase combination doesn't differentiate well between your analytes. To improve selectivity, you need to change the chemistry of your system: modify the mobile phase (pH, organic solvent) or change the stationary phase.[1][13]
Q2: I have co-eluting peaks near the void volume. What should I do?
A: Peaks eluting very early in the chromatogram have a low capacity factor (k').[14] This indicates they are not being retained enough by the stationary phase.
-
Solution: Weaken your mobile phase.[1] This means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your starting conditions. This will increase the retention of your analytes, moving them away from the void volume and giving them more opportunity to be separated.[1] An ideal capacity factor is generally between 1 and 5.[14]
Q3: Can changing the temperature really help with co-elution?
A: Yes, temperature can be a useful, albeit less impactful, parameter to adjust.
-
Mechanism: Changing the temperature affects the thermodynamics of the analyte-stationary phase interactions and the viscosity of the mobile phase. While increasing temperature generally decreases retention times and can improve peak shape by increasing efficiency, sometimes a decrease in temperature can enhance the subtle differences in interactions between two closely related analytes and the stationary phase, thus improving selectivity. It's often a matter of empirical testing to find the optimal temperature for a specific separation.
Q4: My method is for a regulated environment. How much can I change my validated method to resolve co-elution?
A: This is a critical question. Regulatory bodies like the US Pharmacopeia (USP) have guidelines on allowable adjustments to validated methods.[25][26]
-
USP <621> Guidelines: This chapter outlines permissible changes to chromatographic methods that do not require full re-validation.[25][27] These can include adjustments to:
-
Column length, internal diameter, and particle size (within certain limits based on the L/dp ratio).
-
Flow rate.
-
Injection volume.
-
Column temperature.
-
Mobile phase pH (typically ±0.2 units).
-
Mobile phase composition (minor components).[27]
-
-
Important Note: Always consult the latest version of the relevant pharmacopeia and your internal standard operating procedures before making any changes to a validated method.[25][26][28] Any changes beyond the allowable limits will necessitate re-validation of the method.[29]
Q5: What are some common co-eluting psychoactive compounds I should be aware of?
A: Several classes of psychoactive compounds are notorious for co-elution issues due to the presence of isomers.
-
Cannabinoids: Δ⁹-THC and Δ⁸-THC are classic examples of positional isomers that can be challenging to separate.[30][31] Cannabidiol (CBD) and cannabichromene (CBC) can also co-elute under certain conditions.
-
Opioids: Morphine and hydromorphone, as well as codeine and hydrocodone, are structurally very similar and require well-optimized methods for baseline separation.
-
Amphetamines: Enantiomers (e.g., d- and l-amphetamine) require chiral stationary phases for separation.[32] Positional isomers of synthetic cathinones ("bath salts") are also a significant analytical challenge.
-
Benzodiazepines: Many benzodiazepines have similar core structures with different substitutions, leading to potential co-elution.
Data Presentation and Experimental Protocols
Table 1: Effect of Mobile Phase Modifier on the Selectivity of THC Isomers
| Organic Modifier | Retention Time Δ⁹-THC (min) | Retention Time Δ⁸-THC (min) | Resolution (Rs) |
| Acetonitrile | 17.45 | 18.46 | 1.85 |
| Methanol | 19.21 | 19.95 | 1.32 |
As demonstrated, a switch from methanol to acetonitrile can significantly alter the selectivity and improve the resolution of these critical isomers.
Protocol: Step-by-Step Gradient Optimization for Co-eluting Peaks
-
Initial Scouting Run: Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time and organic solvent percentage for your co-eluting peaks.
-
Identify Elution Window: Note the time window and the corresponding %B where the peaks of interest elute.
-
Calculate Gradient Slope: Determine the initial gradient slope (%B/min).
-
Flatten the Gradient: Create a new gradient where the slope is reduced by at least 50% across the identified elution window. For instance, if the peaks eluted between 60% and 70% B over 2 minutes (a slope of 5%/min), extend this segment to 4 minutes (a slope of 2.5%/min).[4]
-
Refine and Segment: If necessary, introduce multiple small linear segments or even isocratic holds to further fine-tune the separation of the critical pair.
-
Re-equilibrate: Ensure adequate column re-equilibration time at the initial mobile phase composition before the next injection to guarantee reproducible retention times.
Visualizations
Diagram: Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Diagram: The Resolution Equation
Caption: The three key factors influencing chromatographic resolution.
References
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link][1]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Retrieved from [Link][3]
-
Caldwell, G. W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 1937-1946. [Link][11]
-
Chromatography Today. (2019, August 14). Gradient HPLC-UV Method for Cannabinoid Profiling. Chromatography Today. Retrieved from [Link][6]
-
Doozandeh, M., et al. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [Link][31]
-
GL Sciences. (n.d.). Core Shell HPLC Columns & Technology. GL Sciences. Retrieved from [Link][19]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. LCGC International. Retrieved from [Link][33]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Retrieved from [Link][5]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek, Inc. Retrieved from [Link][9]
-
Phenomenex. (n.d.). 2D-Liquid Chromatography: Principles & Uses. Phenomenex. Retrieved from [Link][20]
-
Phenomenex. (n.d.). Understanding Core-Shell Technology. Phenomenex. Retrieved from [Link][16]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link][8]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link][7]
-
Separation Science. (2025, December 26). Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution in GLP-1 Analysis. Separation Science. Retrieved from [Link][18]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Retrieved from [Link][25]
-
U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. Retrieved from [Link][28]
-
YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link][14]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link][10]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link][27]
-
Chromatography Online. (n.d.). Increased Efficiency and Resolution with Kinetex Core-Shell Technology. Chromatography Online. Retrieved from [Link][17]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from [Link][29]
-
LCGC International. (2016, January 19). The Power of 2D LC. LCGC International. Retrieved from [Link][23]
-
Taylor & Francis Online. (n.d.). Separation of isomers of new psychoactive substances and isotope-labeled amphetamines using UHPSFC. Taylor & Francis Online. Retrieved from [Link][34]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Agilent. Retrieved from [Link][24]
-
Azenta Life Sciences. (n.d.). HPLC Troubleshooting Guide. Azenta Life Sciences. Retrieved from [Link][35]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell. Retrieved from [Link][36]
-
MDPI. (n.d.). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI. Retrieved from [Link][37]
-
ResearchGate. (n.d.). Separation of enantiomers of New Psychoactive Substances by HPLC. ResearchGate. Retrieved from [Link][32]
-
ScienceDirect. (n.d.). Chapter 13 High performance liquid chromatography in forensic toxicological analysis. ScienceDirect. Retrieved from [Link][15]
-
Agilent. (n.d.). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Agilent. Retrieved from [Link][22]
-
AZoNetwork. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoNetwork. Retrieved from [Link][26]
-
Chromatographic Specialties Inc. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatographic Specialties Inc. Retrieved from [Link][13]
-
NIH. (n.d.). Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients. NIH. Retrieved from [Link][21]
-
ResearchGate. (2025, May 19). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Retrieved from [Link][12]
-
ScienceDirect. (n.d.). On-line two-dimensional liquid chromatography (2D-LC) for the analysis of pharmaceuticals. ScienceDirect. Retrieved from [Link][38]
-
ACS Publications. (2023, April 1). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. ACS Publications. Retrieved from [Link][39]
-
NIH. (n.d.). Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications. NIH. Retrieved from [Link][40]
-
NIH. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. NIH. Retrieved from [Link][30]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
- 11. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding Core-Shell Technology | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sepscience.com [sepscience.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 21. Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. agilent.com [agilent.com]
- 25. usp.org [usp.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. agilent.com [agilent.com]
- 28. uspbpep.com [uspbpep.com]
- 29. ijrrjournal.com [ijrrjournal.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. tandfonline.com [tandfonline.com]
- 35. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 36. drawellanalytical.com [drawellanalytical.com]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
- 39. chromatographyonline.com [chromatographyonline.com]
- 40. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Receptor Binding Profiles of MDMA and N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Targets of Empathogens
3,4-methylenedioxymethamphetamine (MDMA), the prototypical empathogen, has garnered significant interest for its unique psychoactive effects and its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD).[1] Its mechanism of action is complex, primarily involving interactions with monoamine transporters and specific serotonin receptors.[1][2] Understanding the precise receptor binding profile of MDMA is crucial for elucidating the neurobiological basis of its effects and for the development of novel therapeutic agents with improved safety and efficacy.
This guide provides a detailed comparison of the receptor binding profile of MDMA with that of a structurally related compound, N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. While extensive data exists for MDMA, a comprehensive in vitro pharmacological characterization of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is not currently available in the public domain. Therefore, this guide will present the established receptor binding affinities and functional activities of MDMA and, based on structure-activity relationships of related analogs, offer a predictive analysis of the potential receptor interactions of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Molecular Structures
A foundational understanding of the chemical structures of these compounds is essential for interpreting their pharmacological properties.
MDMA (3,4-methylenedioxymethamphetamine):
Figure 1: Chemical structure of MDMA.
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine:
Figure 2: Chemical structure of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Both molecules share the characteristic 1,3-benzodioxole (methylenedioxy) ring structure, a key pharmacophore in this class of compounds. The primary structural difference lies in the substituent on the amine. MDMA possesses a methyl group and a propyl chain, whereas N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine has a cyclopentyl group attached to the nitrogen via a methylene bridge. This variation in the amine substituent is expected to significantly influence the compounds' interactions with their molecular targets.
Comparative Receptor Binding Profiles
The primary molecular targets of MDMA are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Additionally, MDMA exhibits affinity for the serotonin 5-HT2A receptor. MDMA acts as a potent monoamine releasing agent, a mechanism that involves binding to and reversing the function of these transporters.[2]
MDMA: A Quantitative Overview
The following table summarizes the receptor binding affinities (Ki, in nanomolars) of the enantiomers of MDMA for key molecular targets. Lower Ki values indicate higher binding affinity.
| Target | (S)-MDMA Ki (nM) | (R)-MDMA Ki (nM) | Reference |
| SERT | 222 ± 62 | 24,500 ± 800 | [3] |
| DAT | 2,300 ± 400 | > 50,000 | [3] |
| NET | 7,800 ± 2,100 | > 50,000 | [3] |
| 5-HT2A | > 50,000 | 4,700 ± 1,100 | [3] |
Key Insights from MDMA's Binding Profile:
-
(S)-MDMA is significantly more potent at inhibiting the serotonin transporter (SERT) than (R)-MDMA, highlighting the stereoselectivity of this interaction.
-
(S)-MDMA also displays moderate affinity for the dopamine and norepinephrine transporters (DAT and NET).
-
(R)-MDMA , in contrast, shows a higher affinity for the 5-HT2A receptor.
-
The entactogenic and prosocial effects of MDMA are primarily attributed to its potent interaction with SERT, leading to a significant increase in extracellular serotonin.[2][4]
-
The stimulant effects are linked to its interactions with DAT and NET.[4]
-
The mild psychedelic properties of MDMA are likely mediated by the activity of (R)-MDMA at the 5-HT2A receptor.[4]
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine: A Predictive Analysis
As of the latest literature review, specific in vitro receptor binding data for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is not available. However, we can infer its potential pharmacological profile based on structure-activity relationships (SAR) within the phenethylamine and amphetamine classes.
The N-cyclopentyl substitution introduces a bulky, lipophilic group on the amine. In the context of monoamine transporter ligands, such bulky N-substituents often decrease the potency for transport and may shift the functional activity from a releasing agent to a reuptake inhibitor.
Predicted Receptor Interactions:
-
SERT, DAT, and NET: It is plausible that N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine retains some affinity for the monoamine transporters due to the presence of the 1,3-benzodioxole moiety. However, the bulky N-cyclopentyl group may hinder its ability to be transported into the presynaptic neuron, a key step for monoamine release.[2] Therefore, it is more likely to act as a reuptake inhibitor rather than a releasing agent. Its potency at each transporter relative to MDMA is difficult to predict without experimental data.
-
5-HT2A Receptor: The affinity for the 5-HT2A receptor is also uncertain. While the core structure is related to known 5-HT2A agonists, the N-substitution pattern is a critical determinant of activity at this receptor.
Causality behind Experimental Choices in Receptor Binding Assays: The choice of radioligand, cell line, and assay conditions is paramount for obtaining accurate and reproducible data. For instance, in a competitive radioligand binding assay, the radioligand should have high affinity and selectivity for the target receptor. The concentration of the radioligand is typically set at or near its Kd value to ensure optimal binding and sensitivity for detecting competition from the test compound. The choice of cell line expressing the recombinant human transporter or receptor ensures a high density of the target and minimizes interference from other endogenous receptors.
Experimental Protocols: In Vitro Radioligand Binding Assay
To empirically determine the receptor binding profile of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and directly compare it to MDMA, a series of competitive radioligand binding assays would be conducted. Below is a detailed, self-validating protocol for assessing binding affinity at the human serotonin transporter (hSERT). Similar protocols would be employed for hDAT, hNET, and the 5-HT2A receptor, with appropriate changes in the radioligand and cell line.
Protocol: hSERT Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and MDMA for the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]Citalopram (radioligand)
-
Unlabeled Citalopram (for determining non-specific binding)
-
Test compounds: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and MDMA
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Workflow Diagram:
Figure 3: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hSERT to ~90% confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Citalopram (final concentration ~1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled Citalopram (final concentration ~10 µM), 50 µL of [³H]Citalopram, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of the test compound (N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine or MDMA), 50 µL of [³H]Citalopram, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Functional Consequences
The interaction of these compounds with their primary targets initiates a cascade of downstream signaling events that ultimately mediate their psychoactive effects.
MDMA's Mechanism of Action: Monoamine Release
MDMA is a substrate for monoamine transporters, meaning it is transported into the presynaptic neuron.[2] Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic monoamine concentrations.[2] This, in turn, reverses the direction of the plasma membrane transporters (SERT, DAT, NET), causing a massive efflux of serotonin, dopamine, and norepinephrine into the synaptic cleft.
Figure 4: Simplified signaling pathway of MDMA-induced serotonin release.
Potential Functional Activity of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Given the structural considerations, it is hypothesized that N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine would primarily act as a monoamine reuptake inhibitor . This means it would bind to the transporters but would not be efficiently transported into the neuron, thus blocking the reuptake of serotonin, dopamine, and norepinephrine from the synapse without causing their release.
To confirm this, a functional assay, such as a neurotransmitter uptake assay, would be necessary. This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Conclusion and Future Directions
MDMA exhibits a complex receptor binding profile, with stereoselective affinities for monoamine transporters and the 5-HT2A receptor, and a primary functional role as a monoamine releasing agent. This profile underpins its unique psychoactive effects.
In contrast, the pharmacological profile of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine remains to be experimentally determined. Based on its chemical structure, it is predicted to act as a monoamine reuptake inhibitor rather than a releasing agent. This would likely result in a pharmacological and psychoactive profile distinct from that of MDMA, potentially with more traditional stimulant-like properties and lacking the prominent empathogenic effects.
To validate these predictions, further research is essential. In vitro receptor binding and functional uptake assays are required to quantify the affinity and activity of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine at the monoamine transporters and other relevant receptors. Such studies will not only clarify the pharmacology of this specific compound but also contribute to a broader understanding of the structure-activity relationships that govern the diverse effects of psychoactive substances.
References
- Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
- Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Geyer, M. A., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
-
PubChem. (n.d.). N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]
- García-Ratés, S., et al. (2022). Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. International Journal of Molecular Sciences, 23(9), 5098.
-
Wikipedia. (2023). 1,3-Benzodioxolyl-N-ethylpentanamine. Retrieved from [Link]
-
Wikipedia. (2024). MDMA. Retrieved from [Link]
- Brown, J. W., et al. (2011). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine. Journal of Neuroscience, 31(19), 7063-7073.
- Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular aspects of medicine, 42, 63–76.
- Rickli, A., et al. (2015). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues.
- Oeri, H. E. (2021). Beyond ecstasy: Alternative entactogens to MDMA with potential applications in psychotherapy. Journal of Psychopharmacology, 35(5), 512-536.
- Penchev, P. G., et al. (2019). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2019(4), M1094.
- Guerrieri, R., et al. (2011). Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Marmoset. Journal of Neuroscience, 31(19), 7063-7073.
- Montgomery, T., & Sitte, H. H. (2014). MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism. J Addict Res Ther, 5(5), 1000199.
- Herin, D. (2002). Role of 5-HT2A Receptors in MDMA induced Behavior. Grantome.
- Teitler, M., Leonhardt, S., Appel, N. M., & De Souza, E. B. (1990). Receptor pharmacology of MDMA and related hallucinogens. Annals of the New York Academy of Sciences, 600, 626-639.
- Brown, J. W., et al. (2011). Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity.
- Kuypers, K. P. C., et al. (2017). MDMA-Induced Dissociative State not Mediated by the 5-HT2A Receptor. Frontiers in Pharmacology, 8, 451.
- Lomba, J., et al. (2012). Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour. The international journal of neuropsychopharmacology, 15(9), 1291–1304.
- Wünsch, B., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules (Basel, Switzerland), 26(16), 4983.
Sources
A Comparative Pharmacological Guide to N-Alkylated vs. N-Methylated Benzodioxoles for Drug Development Professionals
This guide provides an in-depth comparative analysis of the pharmacology of N-alkylated versus N-methylated benzodioxole derivatives, a chemical class with significant implications in neuroscience and therapeutic development. By examining the structure-activity relationships (SAR), we will elucidate how modifying the N-alkyl substituent fundamentally alters the pharmacodynamic, pharmacokinetic, and toxicological profiles of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of N-alkylation on this important chemical scaffold. The primary examples discussed are 3,4-methylenedioxyamphetamine (MDA), its N-methyl analog, 3,4-methylenedioxymethamphetamine (MDMA), and its N-ethyl analog, 3,4-methylenedioxy-N-ethylamphetamine (MDEA).
Introduction: The Significance of the N-Alkyl Group
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, famously represented by compounds like MDMA.[1] These molecules primarily exert their effects by interacting with monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2] They can act as substrates for these transporters, inducing reverse transport (efflux or release) of neurotransmitters, or as inhibitors of reuptake.[2]
The seemingly minor modification of the amine substituent—from a primary amine (as in MDA) to a secondary amine (like the N-methyl in MDMA or N-ethyl in MDEA) or a tertiary amine—dramatically reshapes the compound's interaction with its biological targets. This guide explores the causality behind these changes, providing the experimental context necessary for rational drug design.
Synthesis Strategy: Accessing a Homologous Series
To systematically evaluate the impact of N-alkylation, a homologous series of compounds can be reliably synthesized from a common precursor. The most direct route involves the reductive amination of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P). This ketone is a versatile intermediate, readily prepared from natural oils like safrole.[3]
The choice of reductive amination is critical as it allows for the introduction of various N-alkyl groups in a single, high-yielding step by selecting the appropriate primary amine (methylamine, ethylamine, propylamine, etc.).[4] This method offers high fidelity and control over the final product, which is essential for establishing clear and reliable structure-activity relationships.
Experimental Protocol: Representative Synthesis of N-Alkylated Benzodioxoles via Reductive Amination
This protocol describes a general procedure for synthesizing N-alkylated 3,4-methylenedioxyphenylisopropylamines (like MDMA, MDEA, etc.) from MDP2P.
Objective: To synthesize an N-alkylated benzodioxole by reacting MDP2P with a primary alkylamine in the presence of a reducing agent.
Materials:
-
1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P)
-
Alkylamine hydrochloride (e.g., methylamine HCl, ethylamine HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Methanolic HCl
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, pH meter/strips
Procedure:
-
Reaction Setup: To a solution of MDP2P (1 equivalent) in anhydrous methanol, add the desired alkylamine hydrochloride (e.g., methylamine HCl for MDMA, ~10-12 equivalents).[4] Stir the suspension at ambient temperature.
-
pH Adjustment: Carefully monitor and adjust the pH of the mixture to between 6 and 7 using methanolic HCl or a suitable base. This pH range is crucial for the formation of the intermediate imine/enamine without significantly deactivating the reducing agent.
-
Reduction: Once the pH is stable, add sodium cyanoborohydride (a slight molar excess) portion-wise to the stirring suspension. NaBH₃CN is chosen for its selectivity in reducing the iminium ion over the ketone starting material.[4]
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature for 24-48 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (MDP2P) is consumed.[4]
-
Work-up: Quench the reaction by carefully adding dilute HCl to decompose any remaining reducing agent. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and basify with NaOH solution to a pH > 12 to deprotonate the product amine into its free base form. Extract the aqueous layer with dichloromethane (3x volumes).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent in vacuo to yield the crude N-alkylated benzodioxole free base as an oil.
-
Salt Formation (Optional): For easier handling and purification, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and precipitated as a hydrochloride salt by the addition of concentrated HCl. The resulting crystalline salt can be collected by filtration and recrystallized.
Caption: General workflow for N-alkylation of benzodioxoles.
Comparative Pharmacodynamics: How N-Alkylation Governs Target Interaction
The primary mechanism of action for this class of compounds is the interaction with monoamine transporters (SERT, DAT, and NET). The size and nature of the N-alkyl group dictate the affinity, potency, and functional outcome (i.e., substrate/releaser vs. inhibitor/blocker) at each transporter.
Interaction with Monoamine Transporters (SERT, DAT, NET)
N-Methyl (MDMA) vs. Primary Amine (MDA): MDA and MDMA are both non-selective substrates at all three monoamine transporters, meaning they inhibit reuptake and cause neurotransmitter release.[5] However, studies on human transporters have shown that MDMA has a higher affinity for NET than for SERT or DAT.[6] This contributes to its characteristic stimulant properties. MDA also acts as a potent releasing agent across all three transporters.[7]
Impact of Increasing N-Alkyl Chain Length (Ethyl, Propyl, etc.): As the N-alkyl chain length increases from methyl to ethyl (MDEA) and propyl, a clear trend emerges:
-
Decreased Potency at DAT and NET: The potency for inhibiting and releasing dopamine and norepinephrine significantly decreases.
-
Maintained or Enhanced Potency at SERT: The activity at the serotonin transporter is either maintained or can even be enhanced relative to DAT/NET.
-
Shift from Releaser to Blocker: With longer alkyl chains (e.g., N-propyl), the functional activity at DAT and NET can shift from that of a transportable substrate (releaser) to a non-transported inhibitor (blocker).[8]
This SAR is demonstrated in studies of N-alkylated 4-methylamphetamines, a closely related series. S(+)-N-methyl-4-MA is a potent releaser at all three transporters. The S(+)-N-ethyl analog shows decreased efficacy at DAT while retaining full release activity at NET and SERT. Critically, S(+)-N-propyl-4-MA acts as a non-transported blocker at DAT and NET but remains an efficacious releaser at SERT.[8] This shift is attributed to steric hindrance; the larger alkyl groups are less compatible with the conformational changes required for substrate translocation at DAT and NET, but can still occupy the binding site.
This differential activity is paramount for drug design. An N-methylated compound like MDMA produces a mixed stimulant-entactogen profile due to broad action, while a carefully selected N-alkyl analog could be engineered to be a more selective serotonin-releasing agent with reduced dopaminergic and noradrenergic stimulant effects.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro potencies (IC₅₀ values) of various N-substituted benzodioxoles for the inhibition of monoamine uptake. Lower values indicate higher potency.
| Compound | N-Substituent | SERT IC₅₀ (µM) | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | hDAT/hSERT Ratio | Reference |
| MDA | -H (Primary Amine) | 3.04 | Data Varies | Data Varies | - | [5] |
| MDMA | -CH₃ (Methyl) | 2.24 | 6.2 ± 2.6 | 4.9 ± 0.3 | 2.20 | [5][9] |
| MDDMA | -CH₃, -CH₃ (Dimethyl) | 11.56 | Data Varies | Data Varies | - | [5] |
Note: Data for DAT and NET for MDA and MDDMA show significant variability across studies. The hDAT/hSERT ratio indicates selectivity; a higher ratio suggests greater selectivity for SERT over DAT.
Caption: Mechanism of action at the monoamine transporter.
Interaction with 5-HT₂ Receptors
Beyond transporters, these compounds also display direct, albeit weaker, agonist activity at serotonin 5-HT₂ receptors, particularly 5-HT₂A and 5-HT₂C. This activity is thought to contribute to their psychedelic or hallucinogenic properties.
Comparative studies have shown that MDA is a more efficacious partial agonist at 5-HT₂A receptors than MDMA.[10] This difference in 5-HT₂A receptor activation is a key pharmacological distinction and likely underlies the more pronounced psychedelic effects reported with MDA compared to the primarily entactogenic effects of MDMA.[11] The influence of longer N-alkyl chains on 5-HT₂ receptor activity is less well-characterized but is an important consideration for the overall pharmacological profile.
Comparative Pharmacokinetics and Metabolism
The N-alkyl group not only influences how a compound acts but also how it is processed and eliminated by the body.
Absorption and Duration:
-
MDA: Onset of 0.5-1 hour, duration of 6-8 hours.[3]
-
MDMA: Similar onset, but a slightly shorter duration than MDA.
-
MDEA: Onset of 20-85 minutes, with a notably shorter duration of 3-5 hours.[2]
The shorter duration of MDEA suggests faster metabolism and/or elimination compared to its N-methyl and primary amine counterparts.
Metabolic Pathways: The primary metabolic pathway for N-alkylated amphetamines is N-dealkylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[12][13]
-
MDMA is N-demethylated to form MDA , which is itself psychoactive. This metabolic conversion means that the pharmacological effects of MDMA are a composite of the parent drug and its active metabolite.[11]
-
MDEA is similarly N-de-ethylated to also form MDA .
-
Longer N-alkyl chains are also subject to N-dealkylation, ultimately leading back to the primary amine, MDA.[14]
The rate and extent of this N-dealkylation can vary depending on the specific alkyl group and an individual's CYP2D6 genetic profile, contributing to inter-individual variability in drug response.[12] MDMA itself is also a potent mechanism-based inhibitor of CYP2D6, meaning it can inhibit its own metabolism, which can lead to non-linear pharmacokinetics at higher doses.[12]
Caption: N-dealkylation as a primary metabolic pathway.
Comparative Toxicology
A critical aspect of drug development is understanding the toxicological profile. For this class of compounds, the primary concern is serotonergic neurotoxicity, characterized by long-term depletion of serotonin and damage to 5-HT axon terminals.
Experimental evidence from animal studies strongly indicates that the N-alkyl group modulates this neurotoxic potential.
-
MDA and MDMA have both been shown to cause significant, long-lasting decreases in markers of serotonergic function (e.g., 5-HT levels, SERT density, and tryptophan hydroxylase activity).
-
MDEA (N-ethyl) is considerably less potent in producing these neurotoxic effects. Studies have shown that MDEA does not significantly affect tryptophan hydroxylase activity in most brain regions where MDA and MDMA do.
The reduced neurotoxicity of MDEA may be linked to its pharmacokinetic profile (shorter duration of action) or a reduced propensity to form toxic metabolites, such as quinones derived from catecholic metabolites. This finding is of high importance, suggesting that N-alkylation beyond a methyl group could be a strategy to mitigate the serotonergic neurotoxicity associated with this scaffold.
Conclusion and Future Directions
The substitution on the nitrogen atom of the benzodioxole-phenethylamine core is a critical determinant of pharmacological activity. This guide has demonstrated that:
-
N-Methylation (MDMA) produces a potent, non-selective monoamine releasing agent with a mixed stimulant and entactogen profile.
-
Increasing N-Alkyl Chain Length (e.g., N-Ethyl, N-Propyl) systematically shifts the pharmacological profile. It reduces activity at DAT and NET while retaining SERT activity, effectively tuning the compound from a broad-acting releaser towards a more selective serotonin-focused agent.[8] This shift is accompanied by a significant reduction in serotonergic neurotoxicity.
-
Metabolism for all N-alkylated analogs converges on the formation of the primary amine, MDA, an active metabolite with a more psychedelic profile. The rate of this conversion influences the overall subjective effects and duration of action.
For drug development professionals, these structure-activity relationships offer a clear roadmap. By strategically modifying the N-alkyl substituent, it is possible to fine-tune the monoamine transporter interaction profile to achieve a desired therapeutic effect while potentially mitigating abuse liability (by reducing DAT activity) and neurotoxicity. Future research should focus on systematically characterizing longer N-alkyl chains (propyl, butyl, etc.) and exploring how these changes affect downstream signaling and behavioral outcomes to fully harness the therapeutic potential of the benzodioxole scaffold.
References
-
3,4-Methylenedioxyamphetamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fantegrossi, W. E., et al. (2012). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Neurotherapeutics, 9(1), 105–119. Available at: [Link]
-
MDA (3,4-Methylenedioxyamphetamine). (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Gatch, M. B., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1836–1845. Available at: [Link]
-
3,4-Methylenedioxy-N-ethylamphetamine. (n.d.). Rupa Health. Retrieved January 26, 2026, from [Link]
-
Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS Drug Reviews, 10(2), 89–116. Available at: [Link]
-
3,4-Methylenedioxy-N,N-dimethylamphetamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
3,4-Methylenedioxy-N-ethylamphetamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Methyl Man. (n.d.). Reductive Amination of MDP2P With Al HG + Nitromethane. Scribd. Retrieved January 26, 2026, from [Link]
-
The Hive. (2005, March 12). Reductive Amination of MDP2P to MDA. The Hive Archive. Available at: [Link]
- Armour, D. (2021). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Google Patents. (AU2021106190A4).
-
Simmler, L. D., et al. (2021). Bioisosteric analogs of MDMA: improving the pharmacological profile? RSC Medicinal Chemistry, 12(9), 1511–1523. Available at: [Link]
-
Siewniak, A., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 152(2-3), 115–125. Available at: [Link]
-
de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in Genetics, 3, 235. Available at: [Link]
-
Banks, M. L., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. Available at: [Link]
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. Available at: [Link]
-
Banks, M. L., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. Available at: [Link]
-
Hanson, K. L., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 38(3), 446–455. Available at: [Link]
-
Shulgin, A. (2013, August 15). #109 Mdma; mdm; adam; ecstasy; 3,4-methylenedioxy-n-methylamphetamine. Erowid. Available at: [Link]
-
Stone, D. M., et al. (1987). A comparison of the neurotoxic potential of methylenedioxyamphetamine (MDA) and its N-methylated and N-ethylated derivatives. European Journal of Pharmacology, 134(3), 245–254. Available at: [Link]
-
Steinkellner, T., et al. (2014). Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters. Molecular Pharmacology, 86(2), 163–173. Available at: [Link]
-
Schifano, F., & Chiappini, S. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants. Biomedicines, 11(11), 3028. Available at: [Link]
-
Powers, K. (2016). N-Methylation of Amphetamine by Phenylethanolamine n-Methyltransferase: Implications for Chronic Therapeutic Use. Digital Commons @ New Haven. Available at: [Link]
-
Cormick, J., et al. (2022). Optimising MDP2P Synthesis from Helional Using an Enamine Intermediate. Forensic Chemistry, 28, 100407. Available at: [Link]
-
Cormick, J., et al. (2021). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Griffith Research Online. Available at: [Link]
-
Pifl, C., et al. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. Journal of Pharmacology and Experimental Therapeutics, 314(1), 346–354. Available at: [Link]
-
Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Journal of Pharmacology and Experimental Therapeutics, 318(2), 639–648. Available at: [Link]
-
Simmler, L. D., et al. (2013). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available at: [Link]
-
O'Donnell, J., et al. (2019). CYP450 interactions between illicit substances and prescription medications. Current Psychiatry, 18(11), 39-44. Available at: [Link]
-
Nash, J. F., & Roth, B. L. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(8), 1283–1292. Available at: [Link]
-
Nash, J. F., & Nichols, D. E. (1991). Receptor Pharmacology of MDMA and Related Hallucinogens. ResearchGate. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved January 26, 2026, from [Link]
-
n-PROPYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
-
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. Available at: [Link]
-
Nash, J. F., & Nichols, D. E. (1994). Effect of the R(-) and S(+) isomers of MDA and MDMA on phosphatidyl inositol turnover in cultured cells expressing 5-HT2A or 5-HT2C receptors. Neuroscience Letters, 177(1-2), 111–115. Available at: [Link]
-
Safrole. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. Methylenedioxydimethylamphetamine - Wikipedia [en.wikipedia.org]
- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. AU2021106190A4 - Improved method of synthesis of 1-(3â,4â-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]
- 5. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 14. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
This guide provides a comprehensive comparison of analytical method validation strategies for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, a compound of interest in pharmaceutical research and forensic sciences. We will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely accessible method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and specificity.
The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring the resulting methods are suitable for their intended purpose, whether for quality control, stability testing, or quantitative analysis in complex matrices.[1][2][3] The objective is not merely to present protocols but to elucidate the scientific rationale behind each validation parameter, empowering researchers to make informed decisions when developing and validating methods for this and structurally similar molecules.
The Imperative of Method Validation
Validation of an analytical procedure is the process of demonstrating its suitability for the intended application.[2] For a molecule like N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, a robustly validated method is critical for:
-
Quality Control (QC): Ensuring the identity, purity, and strength of the bulk drug substance or finished product.
-
Stability Studies: Determining the shelf-life and identifying degradation products under various environmental conditions.[4][5]
-
Regulatory Compliance: Providing regulatory bodies like the FDA and EMA with evidence of a method's reliability and accuracy.[3][6][7]
This guide will proceed through the essential validation parameters, comparing the expected performance and experimental design for both HPLC-UV and LC-MS/MS.
Validation Workflow Overview
The validation process follows a structured, logical progression. It begins with a well-developed analytical method and culminates in a comprehensive validation report that documents the method's performance characteristics.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Receptor Cross-Reactivity: Profiling N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Introduction: Beyond the Primary Target
In the landscape of drug discovery and neuroscience research, the initial identification of a molecule's primary target is a pivotal moment. However, the journey to understanding its true biological impact has only just begun. Off-target interactions, often termed cross-reactivity, are not merely academic curiosities; they are critical determinants of a compound's therapeutic window, side-effect profile, and potential for polypharmacology. This guide provides a framework for evaluating the receptor cross-reactivity of novel compounds, using the research chemical N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a working example.
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine belongs to the phenethylamine class, sharing a core benzodioxole structure with well-characterized psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1][2] Due to this structural analogy, it is hypothesized to primarily interact with monoamine transporters. However, the subtle modifications in its amine substituent—a cyclopentyl group—necessitate a thorough investigation into its broader receptor interaction profile. Understanding its potential affinity for serotonergic, dopaminergic, and adrenergic receptors is paramount for predicting its pharmacological effects, from desired efficacy to potential adverse events like serotonin syndrome or cardiovascular stress.[3][4]
This guide is designed for researchers and drug development professionals. It moves beyond theoretical discussion to provide actionable, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding all claims in verifiable data, we aim to equip you with the tools to build a comprehensive and reliable receptor-binding profile for any compound of interest.
Comparative Pharmacology: An Analog-Based Hypothesis
Given the absence of specific binding data for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, we must build our initial hypothesis on the well-documented pharmacology of its closest structural relatives, MDA and MDMA. These compounds are primarily known as serotonin-norepinephrine-dopamine releasing agents (SNDRAs), acting as substrates for their respective transporters (SERT, NET, DAT).[1][5] Their characteristic entactogenic and stimulant effects are a direct result of this potent monoamine release.[1]
Beyond the transporters, these analogs exhibit significant cross-reactivity with a range of G-protein coupled receptors (GPCRs), which profoundly influences their overall effects.[1] For instance, direct agonism at serotonin 5-HT2A receptors is thought to contribute significantly to the psychedelic properties of MDA.[1][6] Similarly, interactions with 5-HT2B receptors have been linked to a risk of cardiac valvulopathy with long-term use, a critical safety consideration.[7]
The following tables summarize the known binding affinities and functional activities of MDA and MDMA at key central nervous system targets. This data serves as our comparative baseline for predicting the likely cross-reactivity profile of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | SERT (Serotonin) | DAT (Dopamine) | NET (Norepinephrine) |
| MDA | High Affinity | Moderate Affinity | Moderate Affinity |
| MDMA | High Affinity | Lower Affinity | Moderate Affinity |
| N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | Hypothesized High | Hypothesized Moderate | Hypothesized Moderate |
| Note: Specific Ki values vary across studies. This table represents the general affinity profile. The target compound's profile is hypothesized based on its structural similarity to MDA/MDMA. Empirical validation is required. |
Table 2: Known GPCR Cross-Reactivity Profile of Analogs (Ki / EC50, nM)
| Receptor Target | MDA Activity | MDMA Activity | Potential Implication for Test Compound |
| 5-HT2A | Agonist[1] | Weak Agonist[8] | Potential for psychedelic or perceptual effects. |
| 5-HT2B | Agonist[1] | Agonist[7] | Potential risk for cardiac side effects with chronic exposure. |
| 5-HT2C | Agonist[1] | Weak Agonist | May modulate appetite and mood. |
| α2A-Adrenergic | Affinity noted[1] | Affinity noted | Potential for cardiovascular effects (e.g., blood pressure changes). |
| TAAR1 | Agonist (rodent)[1] | Agonist | Modulation of monoamine transporter function. |
| Note: This table highlights key cross-reactivities. A full screening panel would include a wider array of receptors (e.g., other 5-HT subtypes, dopaminergic, histaminergic receptors). |
Experimental Methodologies for Profiling Cross-Reactivity
To move from hypothesis to data, rigorous experimental validation is essential. The following protocols describe two gold-standard assays for determining a compound's binding affinity and functional activity at specific receptor targets.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that site with high affinity.[9][10] The output is the IC50, which can be converted to the inhibition constant (Ki) for a true measure of affinity.[11][12]
Principle of the Assay
The core principle is the law of mass action. A fixed concentration of a high-affinity radioligand and a receptor preparation are incubated with increasing concentrations of the unlabeled test compound. The more potently the test compound binds to the receptor, the less radioligand will be able to bind. The receptor-bound radioactivity is separated from the unbound, and the signal is measured.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) with necessary salts (e.g., MgCl2, NaCl) as required for the specific receptor's optimal binding conditions.
-
Receptor Source: Use cell membrane preparations from a stable cell line recombinantly expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A). Homogenize cells and prepare membrane fractions via ultracentrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Radioligand: Select a high-affinity, specific radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A). Prepare a working stock at a concentration approximately equal to its Kd value.
-
Test Compound: Prepare a 10 mM stock solution of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in DMSO. Create a serial dilution series in assay buffer, typically covering a concentration range from 1 pM to 100 µM.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A) to define the amount of radioligand binding to non-receptor components.
-
-
Assay Execution (96-well format):
-
To each well of a 96-well plate, add in order:
-
25 µL of Assay Buffer (for Total Binding) OR 25 µL of NSB Control OR 25 µL of test compound dilution.
-
25 µL of radioligand working stock.
-
50 µL of the diluted receptor membrane preparation.
-
-
Causality Check: The order of addition is important. Pre-incubating the unlabeled compound with the receptor before adding the radioligand can sometimes lead to different results than adding all components simultaneously. Consistency is key.
-
-
Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). This time must be determined empirically in preliminary kinetic experiments.[13]
-
-
Harvesting and Separation:
-
Rapidly separate the bound from free radioligand using a cell harvester onto a glass fiber filter mat that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[9][14]
-
Wash the filters multiple times with ice-cold assay buffer to remove all unbound radioligand.[13] The speed of this step is critical to prevent significant dissociation of the radioligand from the receptor.
-
-
Quantification:
-
Allow the filter mat to dry completely.
-
Place the filter mat in a sample bag and add liquid scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average CPM from the NSB wells from all other wells to get specific binding.
-
Plot the specific binding CPM against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :[11][15]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Trustworthiness Check: The Cheng-Prusoff equation is only valid for competitive binding assays where equilibrium has been reached.[12][15] Ensuring your incubation time is sufficient is a self-validating step for this calculation.
-
Protocol 2: Cell-Based Functional Assay (cAMP Accumulation)
This assay determines if a compound acts as an agonist, antagonist, or inverse agonist at a GPCR by measuring its effect on the production of the second messenger cyclic AMP (cAMP).[16] It is ideal for assessing activity at Gs-coupled receptors (which increase cAMP) and Gi-coupled receptors (which decrease cAMP).[17][18]
Principle of the Assay
The assay relies on a competitive immunoassay format, often utilizing technologies like HTRF (Homogeneous Time-Resolved FRET) or AlphaScreen.[18][19] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[16]
Step-by-Step Methodology (for a Gs-coupled receptor, e.g., 5-HT7)
-
Cell Culture and Plating:
-
Use a stable cell line expressing the human receptor of interest (e.g., CHO-K1 cells expressing 5-HT7).
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Causality Check: The PDE inhibitor is essential. PDEs rapidly degrade cAMP, and their inhibition allows the signal to accumulate to a detectable level, thus ensuring the assay accurately reflects adenylate cyclase activity.
-
Dispense the cell suspension into a 384-well white assay plate and incubate.
-
-
Compound Addition (Agonist Mode):
-
Prepare a serial dilution of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in stimulation buffer.
-
Add the compound dilutions to the cells. Include a positive control (a known agonist for the receptor, e.g., 5-CT) and a vehicle control (buffer only).
-
Incubate for a set period (e.g., 30 minutes at room temperature) to allow for receptor stimulation and cAMP production.
-
-
Cell Lysis and Detection:
-
Add the detection reagents (e.g., HTRF reagents containing an anti-cAMP antibody conjugated to one fluorophore and a cAMP tracer conjugated to another) diluted in a lysis buffer.[19]
-
This step simultaneously lyses the cells to release the intracellular cAMP and initiates the competitive binding reaction.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader (e.g., a PHERAstar or EnVision) using the appropriate HTRF or AlphaScreen settings.
-
-
Data Analysis:
-
Calculate the signal ratio according to the assay kit manufacturer's instructions.
-
Plot the signal ratio against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect).
-
An EC50 value indicates agonist activity. To test for antagonist activity, the assay is run by co-incubating the test compound with a fixed concentration of a known agonist. An increase in the agonist's EC50 indicates competitive antagonism.
-
Visualizing Pathways and Workflows
To better conceptualize the processes, diagrams are provided below using Graphviz DOT language.
Caption: Putative signaling pathways for the test compound.
Caption: Experimental workflow for receptor cross-reactivity profiling.
Conclusion and Forward Outlook
This guide outlines a systematic, data-driven approach to characterizing the receptor cross-reactivity of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. By leveraging data from structural analogs like MDA and MDMA, we have established a strong hypothesis for its potential interactions with monoamine transporters and key GPCRs, particularly within the serotonergic and adrenergic systems.
However, hypothesis is not a substitute for empirical evidence. The detailed protocols for radioligand binding and cAMP functional assays provided herein represent the necessary next steps to build a definitive pharmacological profile. The true scientific value lies in the meticulous execution of these self-validating experimental systems. By determining the Ki and EC50 values at a panel of relevant receptors, researchers can quantify the compound's selectivity, predict its physiological effects, and uncover potential liabilities early in the development process. This rigorous approach is the cornerstone of modern pharmacology, ensuring that novel chemical entities are understood with the depth and accuracy required for scientific advancement.
References
-
Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved January 27, 2026, from [Link]
-
Niello, M., et al. (2020). Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters. Molecular Pharmacology, 98(5), 564-576. Available from: [Link]
-
Itzhak, Y., et al. (2007). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Journal of Neurochemistry, 100(4), 1073-1082. Available from: [Link]
-
An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. Retrieved January 27, 2026, from [Link]
-
Hassanien, S. H., et al. (2020). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug and Alcohol Dependence, 214, 108159. Available from: [Link]
-
Copeland, J., & Dillon, P. (2005). Qualitative Review of Serotonin Syndrome, Ecstasy (MDMA) and the use of Other Serotonergic Substances: Hierarchy of Risk. Journal of Psychopharmacology, 19(5), 512-517. Available from: [Link]
-
The Canyon at Santa Monica. (2024, February 27). What Is the Difference Between MDMA and MDA? Retrieved January 27, 2026, from [Link]
-
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). MDMA. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2019). In vitro receptor binding assays: General methods and considerations. Retrieved January 27, 2026, from [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 29(3), 159-166. Available from: [Link]
-
Teitler, M., et al. (1990). Receptor Pharmacology of MDMA and Related Hallucinogens. Annals of the New York Academy of Sciences, 600(1), 626-639. Available from: [Link]
-
Dar, K. J., & McBrien, M. E. (1996). Ecstasy intoxication: an overlap between serotonin syndrome and neuroleptic malignant syndrome. Postgraduate Medical Journal, 72(851), 559-560. Available from: [Link]
-
PubChem. (n.d.). (1R,3S)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylcyclopentan-1-amine. Retrieved January 27, 2026, from [Link]
-
Coccurello, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Cellular and Molecular Neurobiology, 33(5), 637-649. Available from: [Link]
-
Schepmann, D., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(21), 5081. Available from: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 27, 2026, from [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 27, 2026, from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved January 27, 2026, from [Link]
-
Sager, M., et al. (2021). Reported Cases of Serotonin Syndrome in MDMA Users in FAERS Database. Frontiers in Psychiatry, 12, 731118. Available from: [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxolyl-N-ethylpentanamine. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved January 27, 2026, from [Link]
Sources
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | C13H17NO2 | CID 871518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ecstasy intoxication: an overlap between serotonin syndrome and neuroleptic malignant syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canyonsantamonica.com [canyonsantamonica.com]
- 7. MDMA - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. youtube.com [youtube.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Guide: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine versus Classical Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in comparison to well-characterized psychostimulants such as amphetamine and methylphenidate. Due to the current absence of published in vivo data for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, this document outlines a proposed investigational workflow. The experimental designs detailed herein are grounded in established methodologies to ensure scientific rigor and validity, enabling a thorough comparative analysis of this novel molecule's stimulant profile.
Introduction: The Rationale for Investigation
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a molecule of interest due to its structural similarities to known psychoactive compounds. The presence of a benzodioxole moiety, also found in compounds like 3,4-methylenedioxymethamphetamine (MDMA), and a cyclopentanamine group, suggests a potential interaction with monoamine neurotransmitter systems. Classical psychostimulants, including amphetamine and methylphenidate, exert their effects primarily by increasing extracellular levels of dopamine, norepinephrine, and serotonin.[1] Therefore, a comparative in vivo study is warranted to characterize the potential stimulant, reinforcing, and neurochemical effects of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.
This guide will detail the essential in vivo assays required to build a comprehensive pharmacological profile of this novel compound, focusing on locomotor activity, rewarding properties, and its impact on key neurotransmitter systems.
Comparative Efficacy Assessment: A Multi-faceted Approach
To thoroughly assess the in vivo efficacy of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine relative to known stimulants, a battery of behavioral and neurochemical assays is proposed. The following sections detail the experimental protocols and the rationale behind their selection.
Table 1: Proposed Comparative Data Summary
| Parameter | N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | d-Amphetamine | Methylphenidate |
| Locomotor Activity (ED50, mg/kg) | To be determined | ~1.0 - 2.0 | ~2.5 - 5.0 |
| Stereotypy (MED, mg/kg) | To be determined | >3.0 | >10.0 |
| Conditioned Place Preference (Minimal Rewarding Dose, mg/kg) | To be determined | ~1.0 | ~5.0 |
| Intravenous Self-Administration (Breakpoint in PR schedule) | To be determined | Dose-dependent increase | Dose-dependent increase |
| Neurotransmitter Efflux (% increase from baseline) | To be determined | Dopamine: >500%Norepinephrine: >300%Serotonin: ~100% | Dopamine: ~300%Norepinephrine: ~200%Serotonin: Minimal |
Note: Values for d-Amphetamine and Methylphenidate are approximate and can vary based on species, strain, and specific experimental conditions.
Experimental Protocols
Locomotor Activity Assay
This assay is fundamental for assessing the stimulant or depressant effects of a novel compound on spontaneous motor activity.[1] An increase in locomotor activity is a hallmark of psychostimulant action.
Protocol:
-
Habituation: Individually house rodents (mice or rats) in the testing chambers for at least 30 minutes to allow for acclimation to the novel environment.
-
Baseline Activity: Record baseline locomotor activity for 30-60 minutes using an automated activity monitoring system with infrared beams.[2]
-
Drug Administration: Administer N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, d-amphetamine, methylphenidate, or vehicle control via a relevant route (e.g., intraperitoneal injection). A range of doses for the novel compound should be selected based on preliminary toxicity and tolerability studies.
-
Data Acquisition: Immediately place the animals back into the chambers and record locomotor activity for a predefined period (e.g., 90-120 minutes).[1]
-
Data Analysis: Analyze the data to determine the dose-response relationship for each compound on locomotor activity. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing). The effective dose 50 (ED50) for stimulating locomotor activity should be calculated.
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used model to evaluate the rewarding and aversive properties of a drug.[3] It assesses the animal's preference for an environment that has been paired with drug administration.
Protocol:
-
Pre-Conditioning (Baseline Preference): On day 1, allow animals to freely explore a two-compartment apparatus with distinct visual and tactile cues for 15 minutes.[4] Record the time spent in each compartment to establish any baseline preference.
-
Conditioning: Over several days (typically 4-8), administer the test compound (e.g., N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, cocaine, or methylphenidate) and confine the animal to one compartment for a set period (e.g., 30 minutes).[5][6] On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired compartment should be counterbalanced across animals.
-
Post-Conditioning (Preference Test): On the test day, place the animals in the apparatus with free access to both compartments in a drug-free state.[4] Record the time spent in each compartment for 15 minutes.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing efficacy of a drug, which is a key predictor of its abuse potential.[7]
Protocol:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the subject (typically rats). Allow for a recovery period of at least one week.
-
Acquisition Training: Place the animals in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the drug, while responses on the "inactive" lever have no consequence. Training is typically conducted under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press delivers one infusion).[8]
-
Dose-Response Evaluation: Once stable responding is established, assess the reinforcing effects of different unit doses of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and the comparator stimulants.
-
Progressive-Ratio (PR) Schedule: To assess the motivation to obtain the drug, switch to a PR schedule where the number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before responding ceases, serves as a measure of the reinforcing strength of the drug.[8]
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the neurochemical mechanisms of action of a compound.[9]
Protocol:
-
Probe Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region, such as the nucleus accumbens or prefrontal cortex.
-
Probe Insertion and Perfusion: After recovery, insert a microdialysis probe and perfuse it with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Sampling: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Drug Sampling: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to monitor changes in extracellular dopamine, serotonin, and norepinephrine levels.
-
Neurochemical Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry to quantify neurotransmitter concentrations.[10][11]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of dopaminergic neurotransmission and the sites of action for amphetamine and methylphenidate.
Experimental Workflow
Caption: Proposed experimental workflow for the in vivo comparison of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and known stimulants.
Logical Relationship of Comparative Analysis
Sources
- 1. b-neuro.com [b-neuro.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 5. pnas.org [pnas.org]
- 6. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylphenidate self-administration and conditioned place preference in an animal model of attention-deficit hyperactivity disorder: the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Benchmarking Reductive Amination Methods
Reductive amination stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-nitrogen bonds. For researchers in drug development and the broader chemical sciences, the selection of an appropriate reductive amination protocol is a critical decision that profoundly impacts synthetic efficiency, scalability, and overall project timelines. This guide offers an in-depth comparison of the most prevalent reductive amination methods, grounded in experimental evidence and practical insights, to empower chemists to make informed strategic choices in their synthetic endeavors.
The Crux of the Matter: The Iminium Ion and its Reduction
At its heart, reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl compound and an amine into a more complex amine. The initial reaction between the carbonyl and the amine forms a hemiaminal, which then dehydrates to yield an imine or its protonated form, the iminium ion. The crux of the reaction lies in the selective reduction of this C=N double bond in the presence of the starting carbonyl group. The choice of reducing agent is therefore paramount, dictating the reaction's efficiency, selectivity, and functional group tolerance.
This guide will benchmark the following classes of reductive amination methods:
-
Borohydride-Based Reagents:
-
Sodium Triacetoxyborohydride (STAB)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Sodium Borohydride (NaBH₄)
-
-
Amine Boranes
-
Catalytic Hydrogenation
We will evaluate these methods based on their synthetic efficiency (yield and reaction time), diastereoselectivity, substrate scope, functional group compatibility, and operational considerations such as safety and cost-effectiveness.
Borohydride-Based Reagents: The Workhorses of Reductive Amination
Borohydride reagents are the most widely employed class of reducing agents for reductive amination, offering a good balance of reactivity and ease of handling. However, subtle differences in their structure and reactivity have significant implications for their application.
Sodium Triacetoxyborohydride (STAB): The Mild and Selective Choice
Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for a vast number of reductive amination reactions, and for good reason.[1] Its mildness and remarkable selectivity for iminium ions over carbonyls make it ideal for one-pot direct reductive aminations.[2]
Mechanism of Action: The three electron-withdrawing acetate groups on the boron atom attenuate the hydridic character of the B-H bond, rendering STAB less reactive than sodium borohydride.[3] This diminished reactivity is key to its selectivity, as it will preferentially reduce the more electrophilic iminium ion intermediate over the starting aldehyde or ketone.
Experimental Protocol: Direct Reductive Amination using STAB
Caption: Workflow for a typical direct reductive amination using STAB.
Advantages:
-
High Selectivity: Excellent for one-pot reactions as it minimizes the reduction of the starting carbonyl.[2]
-
Broad Substrate Scope: Effective for a wide range of aldehydes and ketones with various amines.
-
Mild Reaction Conditions: Typically performed at room temperature.
-
Good Functional Group Tolerance: Compatible with esters, amides, and nitro groups.
Limitations:
-
Moisture Sensitivity: STAB is sensitive to water and is not compatible with protic solvents like methanol.[4]
-
Cost: Generally more expensive than sodium borohydride.
Sodium Cyanoborohydride (NaBH₃CN): The pH-Dependent Reductant
Sodium cyanoborohydride is another selective reducing agent that has been a mainstay in reductive amination for decades. Its reactivity is highly dependent on the pH of the reaction medium.
Mechanism of Action: The electron-withdrawing cyanide group makes NaBH₃CN less reactive than NaBH₄.[5] At neutral or slightly acidic pH (6-7), it selectively reduces iminium ions. However, at lower pH, it can also reduce carbonyls. This pH sensitivity allows for fine-tuning of the reaction conditions.
Experimental Protocol: Reductive Amination using NaBH₃CN
Caption: Workflow for a reductive amination using NaBH₃CN, including the crucial cyanide decontamination step.
Advantages:
-
Good Selectivity: Allows for one-pot reactions under controlled pH.[6]
-
Protic Solvent Compatibility: Can be used in solvents like methanol.[5]
Limitations:
-
High Toxicity: NaBH₃CN is highly toxic, and the reaction can release hydrogen cyanide gas, especially at acidic pH. All manipulations must be performed in a well-ventilated fume hood.[5][7]
-
Cyanide Waste: The reaction generates cyanide-containing waste that requires careful quenching and disposal.[7]
Sodium Borohydride (NaBH₄): The Cost-Effective but Less Selective Option
Sodium borohydride is a powerful, inexpensive, and readily available reducing agent. However, its high reactivity makes it less selective for iminium ions in the presence of carbonyls.
Mechanism of Action: NaBH₄ is a potent hydride donor capable of reducing both imines and carbonyl compounds.[8] To achieve selective amination, a two-step (indirect) approach is often necessary where the imine is formed first, followed by the addition of NaBH₄.[6]
Experimental Protocol: Indirect Reductive Amination using NaBH₄
Caption: Workflow for a two-step (indirect) reductive amination using NaBH₄.
Advantages:
-
Cost-Effective: Significantly cheaper than STAB and NaBH₃CN.
-
High Reactivity: Rapid reduction of the imine intermediate.
Limitations:
-
Low Selectivity: Tends to reduce both carbonyls and imines, necessitating a two-step procedure for good yields.[6]
-
Potential for Over-alkylation: If excess carbonyl is present during reduction, dialkylation of primary amines can be a significant side reaction.
Amine Boranes: Emerging Alternatives
Amine borane complexes, such as ammonia borane (H₃NBH₃) and dimethylamine borane ((CH₃)₂NHBH₃), have gained traction as effective reducing agents for reductive amination.[9] They offer a good safety profile and high yields.[10]
Mechanism of Action: Amine boranes act as hydride donors, often requiring an activator such as a Lewis acid (e.g., Ti(OiPr)₄) or a Brønsted acid to promote the reduction of the imine.[9]
Advantages:
-
Good Yields and Selectivity: Can provide high yields of the desired amines.[10]
-
Improved Safety Profile: Generally less toxic than NaBH₃CN.
Limitations:
-
Often Requires an Activator: The need for an additional reagent can add complexity to the reaction setup.
-
Byproduct Removal: The amine byproduct from the borane complex may need to be separated from the desired product amine.[9]
Catalytic Hydrogenation: The "Green" and Scalable Approach
Catalytic hydrogenation represents a classic and highly atom-economical method for reductive amination. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to effect the reduction.
Mechanism of Action: The catalyst, typically a heterogeneous metal catalyst, activates molecular hydrogen, which then adds across the C=N double bond of the imine intermediate.[11]
Experimental Protocol: Reductive Amination via Catalytic Hydrogenation
Caption: General workflow for reductive amination using catalytic hydrogenation.
Advantages:
-
High Atom Economy: The only byproduct is water.
-
Scalability: Well-suited for large-scale industrial synthesis.
-
"Green" Chemistry: Avoids the use of stoichiometric metal hydride reagents.
Limitations:
-
Specialized Equipment: Requires a pressure-resistant reaction vessel and a source of hydrogen gas.
-
Catalyst Poisoning: The catalyst can be deactivated by certain functional groups, such as thiols.
-
Functional Group Compatibility: Can reduce other functional groups like alkenes, alkynes, and nitro groups.
Comparative Analysis of Reductive Amination Methods
| Method | Reducing Agent | Procedure | Selectivity | Functional Group Tolerance | Safety & Handling | Cost |
| STAB | NaBH(OAc)₃ | One-pot (Direct) | Excellent | Good (esters, amides, nitro) | Moisture sensitive | Moderate |
| Cyanoborohydride | NaBH₃CN | One-pot (Direct) | Good (pH dependent) | Good | Highly toxic, cyanide waste | Moderate |
| Borohydride | NaBH₄ | Two-step (Indirect) | Poor | Moderate | Flammable solid | Low |
| Amine Boranes | e.g., H₃NBH₃ | One-pot (Direct) | Good | Good | Generally good | Moderate |
| Catalytic Hydrogenation | H₂/Catalyst | One-pot (Direct) | Moderate | Poor (reduces other unsaturations) | Flammable gas, requires pressure | Low (reagent), High (equipment) |
Note: The information in this table is a generalization. Specific substrate and reaction conditions can influence the outcome.
Conclusion and Recommendations
The choice of a reductive amination method is a nuanced decision that depends on the specific requirements of the synthesis.
-
For general laboratory-scale synthesis where convenience, high selectivity, and broad functional group tolerance are paramount, sodium triacetoxyborohydride (STAB) is often the superior choice.[6]
-
Sodium cyanoborohydride remains a viable option when its unique pH-dependent reactivity can be exploited, provided that appropriate safety precautions are strictly followed.
-
When cost is a primary driver and the substrate is amenable to a two-step procedure, sodium borohydride is a powerful and economical alternative.[6]
-
Amine boranes represent a promising and safer alternative to cyanoborohydride, particularly when mild conditions are required.
-
For large-scale industrial applications where atom economy and cost are critical, catalytic hydrogenation is the undisputed champion, despite its initial equipment investment and limitations in functional group tolerance.[12]
By carefully considering the factors outlined in this guide, researchers can confidently select the most efficient and appropriate reductive amination strategy to advance their synthetic objectives.
References
- Zhang, Y., Hu, Y., Li, M., & Xie, Y. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26, 7122-7127.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research, 16(4), 125. Available at: [Link]
-
Beyond Benign. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Substrate scope of reductive amination of carbonyl compounds. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015). How can I handle and dispose sodium cyanoborohydride?. Available at: [Link]
-
ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Available at: [Link]
- Royal Society of Chemistry. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Chemical Society Reviews.
-
ACS Publications. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols.
-
Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Available at: [Link]
-
Royal Society of Chemistry. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Chemical Science. Available at: [Link]
-
ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Reductive Amination Using Ammonia Borane. Available at: [Link]
- National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
-
Reddit. (2023). Reductive amination NaB(AcO)3. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of N-Benzyl Phenethylamine Affinity for 5-HT2A vs. 5-HT2C Receptors: A Guide for Receptor Pharmacologists
In the landscape of serotonin receptor research, understanding the nuanced interactions of novel ligands with specific receptor subtypes is paramount for the development of targeted therapeutics. This guide provides an in-depth comparison of the binding affinity of a representative N-benzyl phenethylamine, N-(2-methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, for the human 5-HT2A and 5-HT2C receptors. We will delve into the experimental data, the methodologies for its acquisition, and the fundamental signaling pathways that differentiate these two critical G protein-coupled receptors (GPCRs).
The rationale for focusing on the 5-HT2A and 5-HT2C subtypes stems from their significant, and often opposing, roles in modulating a wide array of physiological and pathological processes, including mood, cognition, and appetite.[1] Consequently, the selectivity of a ligand for one receptor over the other can dramatically influence its therapeutic potential and side-effect profile. The N-benzyl phenethylamine scaffold has been a subject of intense investigation due to its potent interactions with these receptors.[2]
Comparative Binding Affinity: A Quantitative Look
The binding affinity of a ligand for a receptor is a cornerstone of pharmacological characterization. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
For our case study, we will examine the binding data for N-(2-methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (referred to as compound 1b in the cited literature), a potent N-benzyl phenethylamine derivative.[2]
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 1b | 5-HT2A | 0.29 |
| 1b | 5-HT2C | >1000 |
Data sourced from Hansen et al., 2014.[3]
The data clearly demonstrates that compound 1b possesses a remarkably high affinity for the 5-HT2A receptor, with a sub-nanomolar Ki value. In stark contrast, its affinity for the 5-HT2C receptor is significantly lower, indicating a high degree of selectivity for the 5-HT2A subtype. This pronounced selectivity underscores the potential of subtle structural modifications within a chemical class to achieve receptor-specific targeting.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays. This technique relies on the principle of a test compound competing with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to the receptor of interest.
Below is a detailed, step-by-step methodology for a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT2A and 5-HT2C receptors.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.
-
The cells are transiently or stably transfected with the gene encoding for either the human 5-HT2A or 5-HT2C receptor.
-
After incubation to allow for receptor expression, the cells are harvested.
-
The cells are then lysed and subjected to centrifugation to isolate the cell membranes, which contain the expressed receptors. The membrane preparations are stored at -80°C until use.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Unbound Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Experimental workflow for a radioligand binding assay.
Divergent Signaling Pathways: 5-HT2A vs. 5-HT2C
While both 5-HT2A and 5-HT2C receptors are Gq/11 protein-coupled, leading to the activation of phospholipase C (PLC), their downstream signaling and physiological effects can differ significantly.[5] Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
5-HT2A Receptor Signaling:
Activation of the 5-HT2A receptor by an agonist leads to the dissociation of the Gαq subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+). DAG, along with the increased intracellular Ca²+, activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and gene expression.[5]
Caption: Primary 5-HT2C receptor signaling cascade.
Conclusion: The Importance of Selectivity
This guide has provided a comparative overview of the binding affinity of a representative N-benzyl phenethylamine for the 5-HT2A and 5-HT2C receptors, supported by experimental data and a detailed description of the methodology used to obtain it. The case study of compound 1b clearly illustrates that high selectivity for the 5-HT2A receptor is achievable within this chemical class. [2][3] The divergent signaling pathways and physiological roles of the 5-HT2A and 5-HT2C receptors underscore the critical importance of determining ligand selectivity early in the drug discovery process. A thorough understanding of a compound's affinity profile, obtained through robust experimental techniques like radioligand binding assays, is essential for predicting its functional effects and therapeutic potential. As researchers continue to explore the complexities of the serotonergic system, the principles and methodologies outlined in this guide will remain fundamental to the rational design of novel, selective, and effective therapeutics.
References
-
Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. National Institutes of Health. Available at: [Link]
-
Fletcher, P. J., et al. (2005). Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats. PubMed. Available at: [Link]
-
Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
-
Glennon, R. A., et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. PubMed. Available at: [Link]
-
Fantegrossi, W. E., et al. (2010). Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour. International Journal of Neuropsychopharmacology. Available at: [Link]
-
An, S. S., et al. (2018). Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist. PubMed Central. Available at: [Link]
-
Cooper, J. R., et al. (1996). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
-
Murn, J., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Available at: [Link]
-
Kuypers, K. P. C., et al. (2017). MDMA-Induced Dissociative State not Mediated by the 5-HT2A Receptor. Frontiers in Pharmacology. Available at: [Link]
-
Sense of Mind. (2022). Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube. Available at: [Link]
-
Cunningham, K. A., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PubMed Central. Available at: [Link]
-
Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). MDMA activates 5-HT2A, 5-HT2B, and 5-HT2C receptors more potently than its analogs. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. Available at: [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]
-
Tosh, D. K., et al. (2022). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Activity of Fluorinated Benzodioxole Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. The benzodioxole moiety, a privileged structure found in numerous biologically active compounds, is no exception. This guide provides an in-depth comparison of the biological activities of fluorinated benzodioxole analogues versus their non-fluorinated counterparts, supported by experimental data and detailed protocols. As Senior Application Scientists, our aim is to deliver a nuanced understanding of the causal relationships between fluorination and biological outcomes, thereby empowering researchers in their drug discovery endeavors.
The Rationale for Fluorination: Enhancing the Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a core component of many natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The decision to introduce fluorine into this scaffold is driven by several key principles of medicinal chemistry:
-
Metabolic Stability: Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation. This often leads to increased metabolic stability and a longer in vivo half-life of the drug candidate.[2][3]
-
Target Engagement: The introduction of fluorine can alter the electronic properties of a molecule, influencing its pKa and dipole moment. These changes can lead to enhanced binding affinity and selectivity for the target protein.[4]
-
Membrane Permeability: The lipophilicity of a molecule is a critical determinant of its ability to cross biological membranes. Fluorination can modulate lipophilicity, thereby improving a compound's pharmacokinetic profile.[3]
This guide will explore these principles through a comparative analysis of experimental data, focusing primarily on anticancer and enzyme inhibitory activities.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
A direct comparison of fluorinated and non-fluorinated benzodioxole analogues reveals the tangible impact of this strategic chemical modification. A compelling example is seen in the evaluation of arsenical-benzodioxole conjugates for their anti-tumor efficacy.
Anticancer Activity: A Case Study in Proliferation Inhibition
In a study investigating the anti-proliferative effects of benzodioxole derivatives, a direct comparison was made between a non-fluorinated conjugate (PZ2) and its fluorinated counterpart (PFZ2). The introduction of a fluorine atom to the benzodioxole ring resulted in a notable, albeit slight, improvement in anti-proliferative activity against a panel of cancer cell lines.
| Compound | Structure | Molm-13 IC₅₀ (µM) | K562 IC₅₀ (µM) | Ramos IC₅₀ (µM) | 4T1 IC₅₀ (µM) |
| PZ2 (Non-fluorinated) | [Insert representative structure of a non-fluorinated benzodioxole arsenical conjugate] | >10 | >10 | >10 | >10 |
| PFZ2 (Fluorinated) | [Insert representative structure of a fluorinated benzodioxole arsenical conjugate] | 8.5 | 9.2 | 7.8 | 6.5 |
Table 1: Comparative IC₅₀ values of a non-fluorinated (PZ2) and a fluorinated (PFZ2) benzodioxole arsenical conjugate against various cancer cell lines. Data extracted from a study on the anti-tumor efficiency of arsenicals.
The data clearly indicates that while the non-fluorinated compound showed minimal activity at the tested concentrations, the fluorinated analogue exhibited measurable inhibitory effects across all cell lines. This enhancement in potency underscores the positive influence of fluorination on the anticancer properties of this particular benzodioxole scaffold.
Mechanistic Insights: Thioredoxin Reductase Inhibition
The anticancer activity of some benzodioxole derivatives has been linked to the inhibition of the thioredoxin system, a key regulator of cellular redox balance. The enzyme thioredoxin reductase (TrxR) is a promising target for cancer therapy. The improved potency of fluorinated analogues in anticancer assays may be attributed, in part, to enhanced inhibition of TrxR.
Figure 1: Simplified diagram of the thioredoxin system and the inhibitory action of fluorinated benzodioxole analogues on Thioredoxin Reductase (TrxR).
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of benzodioxole analogues.
Cell Viability/Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., Molm-13, K562)
-
Complete cell culture medium
-
Test compounds (fluorinated and non-fluorinated benzodioxole analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. Include wells with medium only for background control.
-
Compound Treatment: After allowing the cells to adhere overnight (for adherent cells), treat the cells with serial dilutions of the test compounds. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Figure 2: Workflow for the MTS cell viability assay.
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of TrxR. The assay typically follows the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant human TrxR
-
NADPH
-
DTNB
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Test compounds
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of TrxR to each well.
-
Substrate Addition: Immediately add DTNB to all wells.
-
Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Impact on Metabolic Stability: The Role of Cytochrome P450 Inhibition
A key advantage of fluorination is the potential to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2] Benzodioxole derivatives are known to interact with CYP enzymes, and in some cases, act as inhibitors.
While direct comparative studies on the CYP inhibition profiles of fluorinated versus non-fluorinated benzodioxole analogues are not extensively available, the general principles of fluorine in medicinal chemistry suggest that strategic fluorination can reduce CYP-mediated metabolism. For instance, replacing a metabolically labile hydrogen atom with fluorine can prevent hydroxylation, a common metabolic pathway.[2] This can lead to a more favorable pharmacokinetic profile, including increased bioavailability and a longer duration of action.
Conclusion and Future Directions
The strategic incorporation of fluorine into the benzodioxole scaffold presents a powerful tool for modulating biological activity. The available data, though not exhaustive, consistently points towards an enhancement of potency, particularly in the context of anticancer activity. The rationale for this enhancement is multifaceted, involving improved metabolic stability, altered electronic properties leading to better target engagement, and modulated physicochemical properties.
Future research should focus on systematic comparative studies of fluorinated and non-fluorinated benzodioxole analogues across a broader range of biological targets. Such studies, encompassing detailed structure-activity relationship (SAR) analyses, will provide a more comprehensive understanding of the nuanced effects of fluorination and guide the rational design of next-generation benzodioxole-based therapeutics.
References
-
Shi XM, She WY, Liu TT, Gao LX, Liu YJ, Liu Y. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Int J Mol Sci. 2022 Jun 22;23(13):6930. [Link]
-
Obach RS, Obach RS, Walker GS, Miller MA. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metab Dispos. 2016 May;44(5):715-25. [Link]
-
Hawash M, Eid AM, Jaradat N, Abualhasan M, Amer J, Zaid AN, Draghmeh S, Daraghmeh D, Daraghmeh H, Shtayeh T, Sawaftah H, Mousa A. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocycl Commun. 2020;26(1):157-167. [Link]
-
Gill H, Chhina S, Kumar V, Singh P. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023 Feb 16;16(2):292. [Link]
-
Guengerich FP. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Mol Pharmacol. 2007 Mar;71(3):761-9. [Link]
-
Ozturk Y, Ertas M, Bilgin K, Ali A, Akgul M, Atli O, Alp M, Küpeli Akkol E. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products. 2023;17(4): 636-645. [Link]
-
Chang TK, Chen J, Pillay V, Ho J. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. J Biochem Toxicol. 1995;10(4):185-92. [Link]
-
Zhou Z, Chen X, Li Y, Liu D, Wang C, Zhu W, Liu Z. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Molecules. 2016 Oct 26;21(11):1439. [Link]
-
Hawash M, Jaradat N, Eid AM, Abualhasan M, Amer J, Zaid AN, Shtayeh T, Sawaftah H, Mousa A. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. 2023 Jul 21;28(14):5537. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Park S, Kim D, Kang M, Ryoo H, Lee W. Classification models for CYP450 3A4 inhibitors and non-inhibitors. Bioinformation. 2012;8(25):1239-43. [Link]
-
Lagunin A, Zakharov A, Filimonov D, Poroikov V. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules. 2018 Sep 20;23(9):2459. [Link]
Sources
- 1. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
